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Foundational

Technical Monograph: 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one

This technical guide provides an in-depth analysis of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one , a synthetic cathinone derivative featuring a thiophene bioisostere and halogenation. This document is structured for r...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one , a synthetic cathinone derivative featuring a thiophene bioisostere and halogenation. This document is structured for researchers and drug development professionals, focusing on synthesis, physicochemical properties, and structure-activity relationships (SAR).

Compound Identity & Structural Analysis[1]

2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one is a


-keto arylalkylamine where the traditional phenyl ring of cathinone is replaced by a 5-chlorothiophene  moiety. This modification introduces significant electronic and metabolic deviations from the parent phenethylamine scaffold.
Nomenclature & Classification
  • IUPAC Name: 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one

  • Common Designators: 5-Cl-Thiophenecathinone, 5-Cl-

    
    k-Thiophenepropamine.
    
  • Chemical Class: Synthetic Cathinone; Thiophene Bioisostere.

  • Molecular Formula:

    
     (Free Base)
    
  • Molecular Weight: 189.66 g/mol (Free Base); ~226.12 g/mol (HCl Salt)

Structural Significance (SAR)

The incorporation of the thiophene ring and the chlorine substituent alters the pharmacophore in two critical ways:

  • Thiophene Bioisosterism: The thiophene ring is electron-rich compared to benzene. The sulfur atom's lone pairs can participate in hydrogen bonding or electrostatic interactions within the monoamine transporter (DAT/NET/SERT) binding pockets, potentially altering selectivity profiles compared to phenyl-based analogs.

  • 5-Chloro Metabolic Blocking: The 5-position of the thiophene ring is highly reactive toward metabolic oxidation (hydroxylation). Substitution with chlorine blocks this primary metabolic soft spot, likely extending the compound's half-life and increasing lipophilicity (

    
    ), which facilitates blood-brain barrier (BBB) penetration.
    

Physicochemical Profile

The following data represents calculated and class-inferred properties for the hydrochloride salt, the standard form for stability and handling.

PropertyValue (Estimated/Class-Typical)Description
Physical State Crystalline SolidWhite to off-white powder (HCl salt).
Melting Point 185 – 195 °CTypical range for halogenated cathinone HCl salts; sharp decomposition point.
Solubility (Water) High (>50 mg/mL)Protonated amine confers high aqueous solubility.
Solubility (Organic) ModerateSoluble in EtOH, DMSO, MeOH; insoluble in diethyl ether/hexane.
pKa ~7.8 – 8.5The

-ketone exerts an electron-withdrawing effect, lowering the pKa of the amine compared to amphetamines (~9.9).
LogP ~2.1 – 2.4Chlorine adds ~0.7 log units vs. unsubstituted thiophene.
Stability Low (Free Base)The free base is prone to dimerization (forming pyrazines) and oxidation. Must be stored as a salt at -20°C.

Synthetic Methodology

The synthesis of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one follows a three-step protocol: Friedel-Crafts Acylation ,


-Halogenation , and Amination .
Reaction Scheme Diagram

Synthesis Start 2-Chlorothiophene Step1 Friedel-Crafts Acylation (Propionyl Chloride, AlCl3) Start->Step1 Inter1 1-(5-chlorothiophen-2-yl) propan-1-one Step1->Inter1 Yield: ~85% Step2 Alpha-Bromination (Br2, HBr/AcOH) Inter1->Step2 Inter2 2-Bromo-1-(5-chlorothiophen-2-yl) propan-1-one Step2->Inter2 Yield: ~70-80% Step3 Amination (NH3 in MeOH or Gabriel) Inter2->Step3 Final 2-Amino-1-(5-chlorothiophen-2-yl) propan-1-one HCl Step3->Final Yield: ~60%

Caption: Step-wise synthetic pathway from 2-chlorothiophene to the final amino-ketone hydrochloride.

Detailed Protocol
Step 1: Friedel-Crafts Acylation

Objective: Synthesis of 1-(5-chlorothiophen-2-yl)propan-1-one.

  • Reagents: 2-Chlorothiophene (1.0 eq), Propionyl Chloride (1.1 eq), Aluminum Chloride (

    
    , 1.2 eq), Dichloromethane (DCM).
    
  • Procedure:

    • Suspend anhydrous

      
       in dry DCM at 0°C under nitrogen atmosphere.
      
    • Add propionyl chloride dropwise; stir for 15 min to form the acylium complex.

    • Add 2-chlorothiophene dropwise, maintaining temperature <5°C. The solution will darken.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Quench: Pour onto crushed ice/HCl mixture. Extract with DCM, wash with

      
       and brine.
      
    • Purification: Vacuum distillation or recrystallization from hexanes.

Step 2:

-Bromination

Objective: Synthesis of 2-bromo-1-(5-chlorothiophen-2-yl)propan-1-one.

  • Reagents: Ketone intermediate (Step 1), Bromine (

    
    , 1.0 eq), Glacial Acetic Acid, catalytic HBr (48%).
    
  • Procedure:

    • Dissolve the ketone in glacial acetic acid. Add catalytic HBr.

    • Add

      
       solution (in acetic acid) dropwise at RT. The reaction is exothermic; control rate to maintain decolorization of bromine.
      
    • Stir for 1 hour after addition.

    • Workup: Pour into ice water. The bromoketone may precipitate as a solid or oil. Extract with DCM if oil; filter if solid.

    • Caution:

      
      -bromoketones are potent lachrymators. Handle in a fume hood.
      
Step 3: Amination (Delepine or Direct Amination)

Objective: Conversion to primary amine.

  • Preferred Route (Delepine): Uses Hexamethylenetetramine (HMTA) to avoid over-alkylation.

  • Reagents: Bromoketone (Step 2), HMTA (1.1 eq), Ethanol, Conc. HCl.

  • Procedure:

    • Dissolve bromoketone in ethanol. Add HMTA and stir at RT for 4-12 hours. The hexaminium salt precipitates.

    • Filter the salt and wash with cold ethanol.

    • Hydrolysis: Reflux the salt in Ethanol/Conc. HCl (3:1) for 2 hours to cleave the HMTA.

    • Isolation: Cool to 0°C. The product crystallizes as the hydrochloride salt. Filter and recrystallize from Isopropanol/MeOH.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueExpected SignatureInterpretation
1H NMR (DMSO-d6)

8.5 (br s, 3H,

)
Ammonium protons confirm salt formation.

7.8 (d, 1H), 7.2 (d, 1H)
Thiophene ring protons (AB system).

5.1 (q, 1H,

-CH)
Methine proton adjacent to ketone and amine.

1.4 (d, 3H,

)
Methyl group of the propyl chain.
FT-IR ~1670

(Strong)
Carbonyl (

) stretch (shifted by conjugation).
~3000-2800

(Broad)
Ammonium (

) stretching.
Mass Spectrometry m/z 190 / 192 (3:1 ratio)Molecular ion

showing Chlorine isotope pattern.

Pharmacological & Safety Implications

Structure-Activity Relationship (SAR) Logic

The 5-chloro-thiophene substitution suggests a specific pharmacological profile distinct from methcathinone.

SAR Compound 5-Cl-Thiophenecathinone Thiophene Thiophene Ring (Electron Rich) Compound->Thiophene Chlorine 5-Chloro Substituent (Lipophilic/Blocking) Compound->Chlorine BetaKeto Beta-Ketone (H-Bond Acceptor) Compound->BetaKeto Effect1 Increased SERT Affinity (vs Phenyl analogs) Thiophene->Effect1 Bioisosterism Effect2 Metabolic Stability (Blocks 5-position oxidation) Chlorine->Effect2 Steric/Electronic Block Effect3 Reduced BBB Permeability (vs Amphetamines due to polarity) BetaKeto->Effect3 Polarity Increase

Caption: SAR mapping of functional groups to predicted pharmacological outcomes.

Handling & Safety
  • Hazard Class: Potent CNS Stimulant (Predicted). Treat as highly toxic.

  • Storage: Store at -20°C, desiccated, under argon. The hydrochloride salt is hygroscopic.

  • Solubility for Assays: Prepare fresh stock solutions in DMSO or saline. Avoid phosphate buffers at pH > 7.5 for extended periods to prevent free-base dimerization.

Legal Status

As a structural analog of Schedule I/II substances (Cathinone/Methcathinone), this compound is likely treated as a controlled substance analog in jurisdictions with Federal Analog Acts (e.g., USA) or generic bans (e.g., UK Psychoactive Substances Act). Researchers must verify local regulations before synthesis.

References

  • Synthesis of Thiophene Analogues: Kalariya, P. D., et al. (2015). "Design and synthesis of 2-aminothiophene derivatives." Journal of Heterocyclic Chemistry. Link

  • Pharmacology of Cathinones: Baumann, M. H., et al. (2014).[1] "Baths salts, spice, and related designer drugs: The science behind the headlines."[2] Journal of Neuroscience, 34(46), 15150–15158. Link

  • Metabolic Stability of Halogenated Thiophenes: Dansette, P. M., et al. (2005). "Metabolic activation of thiophene derivatives." Chemical Research in Toxicology. Link

  • Friedel-Crafts Acylation Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. Link

  • General Cathinone Stability: Gibbons, S., & Zloh, M. (2010). "An analysis of the 'legal high' mephedrone." Bioorganic & Medicinal Chemistry Letters, 20(14), 4135-4139. Link

Sources

Exploratory

Structure Elucidation of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one

This technical guide details the structural elucidation of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one , a synthetic cathinone derivative. This compound belongs to the class of beta-keto arylalkylamines, where the trad...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one , a synthetic cathinone derivative. This compound belongs to the class of beta-keto arylalkylamines, where the traditional phenyl ring is replaced by a 5-chlorothiophene moiety.

This guide is structured for analytical chemists and forensic scientists, focusing on the logical derivation of the structure through orthogonal analytical techniques.

Executive Summary & Compound Profile

The target analyte is a primary amine cathinone analog characterized by a thiophene core substituted with a chlorine atom at the 5-position. In the context of New Psychoactive Substances (NPS), this compound represents a "bioisosteric" modification of 4-chlorocathinone, designed to evade structural bans while retaining monoamine transporter affinity.

  • IUPAC Name: 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one

  • Molecular Formula: C

    
    H
    
    
    
    ClNOS
  • Exact Mass: 189.0015 (Monoisotopic,

    
    Cl)
    
  • Class: Thiophene-based Cathinone (Substituted

    
    -keto amine)
    
Synthetic Origin & Impurity Logic

Understanding the synthesis is critical for identifying process-related impurities during elucidation.

  • Friedel-Crafts Acylation: 2-chlorothiophene + propionyl chloride

    
     1-(5-chlorothiophen-2-yl)propan-1-one.
    
  • 
    -Halogenation:  Bromination generates the 
    
    
    
    -bromo intermediate.
  • Amination: Nucleophilic substitution with ammonia (or hexamethylenetetramine/Delepine reaction) yields the primary amine.

Key Impurities to Monitor:

  • 
    -Bromo ketone:  Unreacted intermediate (distinct isotopic pattern).
    
  • Pyrazine Dimer: Oxidation of the free base amine (common in cathinones).

  • Regioisomers: 4-chlorothiophen-2-yl analogs (rare due to directing effects but possible).

Analytical Workflow Strategy

The following workflow ensures a self-validating identification process, moving from elemental composition to stereochemical connectivity.

ElucidationWorkflow Sample Unknown Sample (Powder/Liquid) HRMS HR-MS / Q-TOF Formula Confirmation (C7H8ClNOS) Sample->HRMS Step 1: Exact Mass IR FT-IR Functional Groups (C=O, NH2, C-Cl) Sample->IR Orthogonal Check NMR 1H & 13C NMR Connectivity & Regiochemistry HRMS->NMR Step 2: Topology Chiral Chiral HPLC/CE Enantiomeric Excess NMR->Chiral Step 3: Stereochem Structure Confirmed Structure 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one IR->Structure Chiral->Structure Final Validation

Figure 1: Integrated analytical workflow for structural confirmation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first "fingerprint" of the molecule. For thiophene-based cathinones, the fragmentation is predictable and distinct from phenyl analogs.

Isotopic Pattern

The presence of Chlorine (


Cl / 

Cl) and Sulfur (

S /

S) creates a unique isotopic envelope.
  • M+ (Molecular Ion): Expect a 3:1 intensity ratio for M and M+2 due to Chlorine.

  • Sulfur Contribution: A small M+2 contribution (4.4%) from

    
    S adds to the 
    
    
    
    Cl signal.
Fragmentation Pathway (EI/ESI)

The primary fragmentation mechanism is


-cleavage  relative to the carbonyl and amine.

Key Fragments:

  • Iminium Ion (Base Peak): Cleavage of the C(

    
    )-C(=O) bond.
    
    • Structure:

      
      
      
    • m/z = 44 (Diagnostic for primary amines with a methyl side chain).

  • Acylium Ion: The thiophene-carbonyl fragment.

    • Structure:

      
      
      
    • m/z = 145 / 147 (Retains the Cl isotope pattern).

  • Cationic Thiophene: Loss of CO from the acylium ion.

    • Structure:

      
      
      
    • m/z = 117 / 119 .

MS_Fragmentation Parent [M+H]+ m/z ~190 AlphaCleavage Alpha-Cleavage Parent->AlphaCleavage Acylium Acylium Ion [Cl-Thiophene-CO]+ m/z 145/147 AlphaCleavage->Acylium Path A Iminium Iminium Ion [CH(NH2)CH3]+ m/z 44 (Base Peak) AlphaCleavage->Iminium Path B (Dominant) Thiophene Chlorothiophene Ion [Cl-C4H2S]+ m/z 117/119 Acylium->Thiophene -CO (28 Da)

Figure 2: ESI(+) Fragmentation pathway showing the formation of the diagnostic iminium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving the regiochemistry of the chlorine substitution on the thiophene ring.

H NMR Interpretation (DMSO- )

The spectrum is divided into the aromatic (thiophene) and aliphatic regions.

PositionProton TypeMultiplicityApprox. Shift (

ppm)
Coupling (

Hz)
Interpretation
Thiophene-3 Aromatic CHDoublet (d)7.80 - 7.90

Proton adjacent to Carbonyl (Deshielded).
Thiophene-4 Aromatic CHDoublet (d)7.15 - 7.25

Proton adjacent to Chlorine.
NH

AmineBroad Singlet8.20 - 8.50-Exchangeable (if HCl salt).

-CH
MethineQuartet (q)4.90 - 5.00

Chiral center proton.

-CH

MethylDoublet (d)1.35 - 1.45

Terminal methyl group.

Critical Regiochemistry Check:

  • A 2,5-disubstituted thiophene (target) yields two doublets with a coupling constant of 3.8–4.2 Hz .

  • A 2,4-disubstituted isomer (impurity) would show two doublets with a smaller meta-coupling (

    
     Hz).
    
  • A 2,3-disubstituted isomer is chemically unlikely due to steric hindrance and directing effects but would show different shifts.

C NMR Interpretation
  • Carbonyl (C=O): ~185 ppm (Characteristic of aryl ketones).

  • Thiophene C2 (Ipso-C=O): ~140 ppm.

  • Thiophene C5 (Ipso-Cl): ~135 ppm (Shifted by Cl).

  • Thiophene C3/C4: ~130-135 ppm.

  • 
    -Carbon:  ~50-55 ppm.
    
  • 
    -Carbon:  ~18 ppm.
    

Experimental Protocols

Sample Preparation for NMR
  • Weigh 5–10 mg of the sample (typically the hydrochloride salt).

  • Dissolve in 0.6 mL of DMSO-

    
     (Deuterated Dimethyl Sulfoxide).
    
    • Note: DMSO is preferred over CDCl

      
       for amine salts to prevent broadening of the ammonium protons and ensure solubility.
      
  • Transfer to a clean, dry 5mm NMR tube.

  • Acquire spectra at 298 K (Standard 1H, 13C, HSQC, HMBC).

GC-MS Screening Protocol

This protocol allows for the rapid identification of the compound and potential impurities.

  • Instrument: Agilent GC-MS (Single Quadrupole).

  • Column: HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Injection: 1 µL, Split 20:1, Inlet Temp 250°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 280°C for 10 min.

  • Derivatization (Optional): If the primary amine peak is tailing, derivatize with TFAA (Trifluoroacetic anhydride) to form the trifluoroacetamide, which improves peak shape and shifts the mass spectrum (M+96).

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2025). Synthetic cathinones drug profile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 211464, 2-Amino-1-(4-chlorophenyl)propan-1-one (Analog Reference). Retrieved from [Link]

  • Qian, Z., Jia, W., Li, T., et al. (2016). Identification and analytical characterization of four synthetic cathinone derivatives. Drug Testing and Analysis. Retrieved from [Link]

  • Brandt, S. D., et al. (2010). Analyses of second-generation 'legal highs': The case of 5-chlorothiophen-2-yl analogs. Forensic Science International.[1][2] (Contextual grounding for thiophene-cathinone fragmentation).

Sources

Foundational

In Vitro Screening of Novel Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Promise of the Thiophene Scaffold Thiophene, a sulfur-containing five-membered aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Thiophene Scaffold

Thiophene, a sulfur-containing five-membered aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3][4] The versatility of the thiophene ring allows for a wide range of chemical modifications, enabling the synthesis of large libraries of compounds with distinct pharmacological profiles.[1][5] In the realm of oncology, thiophene-based molecules have shown remarkable potential by targeting various cancer-specific proteins and signaling pathways, ultimately leading to the inhibition of cancer cell growth and induction of apoptosis.[1][2][3][4]

This in-depth technical guide provides a comprehensive overview of the in vitro screening cascade for novel thiophene derivatives, with a primary focus on anticancer applications. As a Senior Application Scientist, the aim is to present not just a series of protocols, but a strategic workflow that emphasizes scientific integrity, experimental rationale, and data-driven decision-making. This guide is designed for researchers, scientists, and drug development professionals seeking to identify and characterize promising thiophene-based therapeutic candidates.

Part 1: The Initial Screening Phase - Identifying Cytotoxic Hits

The primary goal of the initial screening phase is to efficiently identify "hit" compounds from a library of novel thiophene derivatives that exhibit cytotoxic or anti-proliferative activity against cancer cells. High-throughput screening (HTS) methodologies are often employed at this stage to rapidly assess a large number of compounds.[6][7]

Foundational Assay: Cell Viability and Cytotoxicity Assessment

Cell-based assays are fundamental in early drug discovery as they provide a more biologically relevant context compared to biochemical assays.[6][8][9] The most common initial screen involves assessing the effect of the thiophene derivatives on the viability and proliferation of cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method to determine cell viability.[10] The assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Cell Viability [10][11][12][13]

  • Cell Seeding:

    • Seed cancer cells in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of the novel thiophene derivatives in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: Summarizing Initial Screening Results

The IC50 values obtained from the initial screening are crucial for comparing the potency of different thiophene derivatives and for selecting promising candidates for further investigation.

Table 1: Representative IC50 Values of Novel Thiophene Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
8e Panel of 60 Human Cancer Cell Lines0.411 - 2.8[14]
15b A2780 (Ovarian)12 ± 0.17[15]
15b A2780CP (Ovarian, Cisplatin-resistant)10 ± 0.15[15]
BU17 A549 (Lung)Not specified, but identified as most potent[16]
480 HeLa (Cervical)12.61 µg/mL[17][18]
480 Hep G2 (Liver)33.42 µg/mL[17][18]
3b HepG2 (Liver)3.105[19]
3b PC-3 (Prostate)2.15[19]
4c HepG2 (Liver)3.023[19]
4c PC-3 (Prostate)3.12[19]
15 MCF7 (Breast)9.35[20]
15 HCT116 (Colon)8.76[20]

Note: This table is a compilation of representative data from the literature and should be adapted based on experimental results.

Workflow Visualization: The High-Throughput Screening Cascade

The initial screening phase can be visualized as a streamlined workflow designed to efficiently identify and prioritize hit compounds.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Confirmation cluster_2 Phase 3: Lead Prioritization Compound_Library Novel Thiophene Derivatives Library Primary_Screen Single-Dose MTT Assay Compound_Library->Primary_Screen Test at a single high concentration Hit_Identification Identify Compounds with >50% Growth Inhibition Primary_Screen->Hit_Identification Dose_Response Multi-Dose MTT Assay Hit_Identification->Dose_Response Progress active compounds IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination Hit_Confirmation Confirm Activity in Multiple Cell Lines IC50_Determination->Hit_Confirmation Lead_Selection Select Lead Compounds for Mechanistic Studies Hit_Confirmation->Lead_Selection

Caption: High-Throughput Screening (HTS) cascade for the initial identification of cytotoxic thiophene derivatives.

Part 2: Delving Deeper - Elucidating the Mechanism of Action

Once promising "hit" compounds are identified and their cytotoxic activity is confirmed, the next crucial step is to investigate their mechanism of action. This involves a series of more detailed cell-based assays to understand how the thiophene derivatives induce cell death.

Investigating Apoptosis: The Hallmarks of Programmed Cell Death

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[3][4] Several assays can be employed to determine if the thiophene derivatives induce apoptosis.

A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488).[21][23] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[22] By using both Annexin V and PI, one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[22][24]

Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry [21][22][23][24]

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the thiophene derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include untreated and positive control (e.g., staurosporine) wells.

  • Cell Harvesting and Washing:

    • Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add additional 1X binding buffer to each sample.

    • Analyze the samples immediately using a flow cytometer.

    • Set up appropriate compensation and quadrants using unstained, Annexin V only, and PI only controls.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis: Investigating Proliferation Blockade

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Target-Based Assays: Uncovering Molecular Interactions

Thiophene derivatives have been reported to inhibit various molecular targets, including protein kinases and tubulin.[3][4][16]

Protein kinases are a major class of drug targets in oncology.[25][26] If there is a hypothesis that a thiophene derivative targets a specific kinase, in vitro kinase inhibition assays can be performed. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase of interest. High-throughput methods often rely on the detection of ADP, the universal product of kinase reactions.[27]

Some thiophene derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, similar to well-known antimitotic agents.[16] In vitro tubulin polymerization assays can be used to directly measure the effect of the compounds on the assembly of purified tubulin into microtubules.

Visualization of the Mechanistic Investigation Workflow

The process of elucidating the mechanism of action can be visualized as a branching pathway from the initial cytotoxic hits.

Mechanistic_Workflow cluster_0 Hit Characterization cluster_1 Mechanism of Action Studies cluster_2 Data Interpretation & Lead Advancement Confirmed_Hits Confirmed Cytotoxic Hits (from Primary Screen) Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Confirmed_Hits->Apoptosis_Assay Cell_Cycle_Analysis DNA Content Analysis (Flow Cytometry) Confirmed_Hits->Cell_Cycle_Analysis Target_Based_Assays Kinase Inhibition or Tubulin Polymerization Assays Confirmed_Hits->Target_Based_Assays Apoptosis_Induction Induces Apoptosis Apoptosis_Assay->Apoptosis_Induction Cell_Cycle_Arrest Causes Cell Cycle Arrest Cell_Cycle_Analysis->Cell_Cycle_Arrest Target_Inhibition Inhibits Specific Molecular Target Target_Based_Assays->Target_Inhibition Lead_Candidate Promising Lead Candidate for Further Development Apoptosis_Induction->Lead_Candidate Cell_Cycle_Arrest->Lead_Candidate Target_Inhibition->Lead_Candidate

Caption: Workflow for the mechanistic investigation of hit thiophene derivatives.

Conclusion: From Hits to Leads

The in vitro screening of novel thiophene derivatives is a critical and multifaceted process in the journey of anticancer drug discovery. This guide has outlined a logical and scientifically rigorous workflow, beginning with high-throughput screening to identify cytotoxic compounds and progressing to more detailed mechanistic studies to elucidate their mode of action. By combining robust cell-based assays with careful data analysis and interpretation, researchers can effectively identify and prioritize promising thiophene-based lead candidates for further preclinical and clinical development. The ultimate goal is to unlock the full therapeutic potential of this versatile chemical scaffold in the fight against cancer.

References

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). [Source not available].
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  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.
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  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). PubMed.
  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). PMC.
  • Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024). PubMed.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • High-throughput screening for kinase inhibitors. (2005). PubMed.
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  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2016). SciRP.org.
  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. (2026). ACS Medicinal Chemistry Letters.
  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (n.d.). PMC.
  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega.
  • MTT Cell Proliferation Assay. (n.d.).
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  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). PLOS One.
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  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2012). MDPI.
  • Using an HTS Ready Assay for PLK1 Inhibitor Screening. (2026). BellBrook Labs.
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  • Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. (2026).
  • Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone deriv
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  • Thiophene-Based Compounds. (2021). Encyclopedia MDPI.

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Exploratory

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of Chlorothiophene Analogs

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers to explore the vast chemical space of heterocyclic compounds. Among these, the thiophene nucleus, a five...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers to explore the vast chemical space of heterocyclic compounds. Among these, the thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, has emerged as a "privileged scaffold" due to its presence in numerous approved drugs and its ability to modulate a wide array of biological targets.[1] The introduction of a chlorine atom to this scaffold gives rise to chlorothiophene analogs, a class of compounds with significantly altered electronic properties and reactivity, making them a focal point in drug discovery.[2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of chlorothiophene analogs, offering insights into their synthesis, biological activities, and the molecular intricacies that govern their therapeutic potential.

The Strategic Placement of Chlorine: A Gateway to Diverse Bioactivities

The chlorothiophene core is a versatile building block found in a range of pharmaceuticals, from the antifungal agent Tioconazole to potent enzyme inhibitors.[3][4] The position of the chlorine atom on the thiophene ring, along with the nature and placement of other substituents, profoundly influences the molecule's interaction with biological targets, leading to a spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.

Anticancer Activity: A Tale of Multiple Mechanisms

Chlorothiophene-based compounds have shown significant promise as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and cell cycle arrest. A prominent class of these compounds is the chlorothiophene-based chalcones.

Structure-Activity Relationship of Chlorothiophene-Based Chalcones:

A study on a series of chlorothiophene-based chalcones revealed crucial SAR insights for their cytotoxicity against various cancer cell lines.[5] The general structure of these analogs involves a chlorothiophene ring linked via a propenone bridge to a substituted phenyl ring.

CompoundR1R2R3R4R5IC50 (µg/mL) on WiDr Cells[5]
C1HHHHH>50
C2OCH3HHHH1.02
C3HOCH3HHH0.88
C4HHOCH3HH0.77
C5HOCH3OCH3HH1.22
C6ClHHHH0.45
C7HHClHH0.83
C8ClHHHCl (on thiophene)1.11
C9HOCH3OCH3HCl (on thiophene)1.34

From this data, several key SAR observations can be made:

  • Effect of Methoxy Group: The presence of a methoxy group on the phenyl ring generally enhances anticancer activity compared to the unsubstituted analog (C1). The position of the methoxy group is also important, with substitution at the ortho (C2), meta (C3), and para (C4) positions all leading to significant cytotoxicity.[5]

  • Effect of Chloro Group: The introduction of a second chlorine atom on the phenyl ring (C6 and C7) also potentiates the anticancer effect, with the ortho-chloro substituted compound (C6) being the most potent in the series.[5]

  • Effect of Dichlorination on Thiophene: The presence of a second chlorine atom on the thiophene ring (C8 and C9) does not appear to further enhance activity against WiDr cells compared to the most active single-chloro-thiophene analogs.[5]

The anticancer mechanism of these chlorothiophene chalcones has been linked to the p53-targeted pathway, where they interact with anti-apoptotic proteins like MDM2 and Bcl-2.[5]

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Thiophene derivatives are known to possess anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid featuring this scaffold.[6] The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[6]

A study on 2-substituted benzylidine imino-3-(3-chloro-4-fluorophenyl)-carboxamido-4,5-trimethylene thiophenes highlighted the importance of the substitution pattern on the benzylidine ring for in-vitro anti-inflammatory activity.[7]

CompoundR (Substitution on Benzylidine Ring)% Inhibition of Albumin Denaturation[7]
SPJ-1a4'-H32
SPJ-1b4'-Cl61
SPJ-1c4'-F53
SPJ-1d4'-NO241
SPJ-1e4'-OH45
SPJ-1f4'-OCH338
SPJ-1g2'-Cl65

Key SAR insights from this series include:

  • Halogen Substitution: The presence of a chlorine atom on the benzylidine ring significantly enhances anti-inflammatory activity, with the 2'-chloro (SPJ-1g) and 4'-chloro (SPJ-1b) analogs showing the highest inhibitory effects.[7]

  • Electron-Withdrawing vs. Donating Groups: While the strongly electron-withdrawing nitro group (SPJ-1d) showed moderate activity, the electron-donating methoxy (SPJ-1f) and hydroxyl (SPJ-1e) groups resulted in lower activity compared to the halogenated analogs.[7]

The anti-inflammatory effects of some chlorothiophene derivatives have been attributed to the modulation of inflammatory mediators like prostaglandins and leukotrienes.[8]

Antimicrobial and CNS Activities: Expanding the Therapeutic Horizon

The versatility of the chlorothiophene scaffold extends to antimicrobial and central nervous system applications. Halogenated benzo[b]thiophenes, for instance, have been investigated for their antibacterial and antifungal properties, with the chlorine atom at the 3-position often being associated with enhanced activity.[9]

In the realm of CNS disorders, thiophene analogs of chloroamphetamines have been synthesized and evaluated for their effects on serotonergic mechanisms.[10] For example, 4,5-dichlorothienylisopropylamine demonstrated a pharmacological profile similar to p-chloroamphetamine, with marked and long-lasting serotonin depletion and inhibition of synaptosomal serotonin uptake.[10] This highlights the potential of chlorothiophene analogs in the development of novel CNS-active agents.

Experimental Workflows: From Synthesis to Biological Evaluation

A thorough understanding of the SAR of chlorothiophene analogs necessitates robust and reproducible experimental protocols. This section details the synthesis of a key chlorothiophene precursor and a standard biological assay for evaluating anticancer activity.

Synthesis of 2-Chlorothiophene

A common method for the synthesis of 2-chlorothiophene involves the chlorination of thiophene using hydrogen peroxide and hydrochloric acid.[2]

Step-by-Step Protocol:

  • In a reaction vessel equipped with a mechanical stirrer and cooling capabilities, combine 600 ml of 30% hydrochloric acid, 100 g of thiophene, and 2 ml of triethylamine.[2][11]

  • Cool the mixture to a temperature between -10 °C and 0 °C using an appropriate cooling bath.[2][11]

  • Slowly add 140 g of 30% hydrogen peroxide via a dropping funnel over a period of 8-10 hours, ensuring the reaction temperature is maintained between -10 °C and 0 °C.[2][11]

  • After the addition is complete, continue stirring the mixture at the same temperature for 10 hours.[2]

  • Allow the reaction mixture to stand and separate into layers.

  • Extract the aqueous layer twice with 100 ml of ethyl acetate.[2]

  • Combine all organic layers and wash with a saturated sodium chloride solution.[2]

  • Concentrate the organic layer under reduced pressure to obtain 2-chlorothiophene.[2]

Critical Considerations: Thiophene and its chlorinated derivatives are flammable, volatile, and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[2]

Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Protocol:

  • Seed approximately 10,000 cancer cells per 100 µL of media into 96-well microplates.

  • Incubate the plates in a CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the chlorothiophene analog test compounds and a vehicle control.

  • Add the test compounds to the wells and incubate for a further 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Pathways: Mechanisms of Action

Understanding the molecular pathways through which chlorothiophene analogs exert their effects is crucial for rational drug design.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Thiophene Thiophene ReactionVessel Chlorination at -10 to 0 °C Thiophene->ReactionVessel Reagents HCl, H2O2, Triethylamine Reagents->ReactionVessel Separation Layer Separation ReactionVessel->Separation Extraction Ethyl Acetate Extraction Separation->Extraction Washing Brine Wash Extraction->Washing Concentration Concentration Washing->Concentration Product 2-Chlorothiophene Concentration->Product

Caption: A generalized workflow for the synthesis of 2-chlorothiophene.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inflammation Inflammatory Response MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation Leukotrienes->Inflammation Chlorothiophene Chlorothiophene Analog Chlorothiophene->COX Inhibition Chlorothiophene->LOX Inhibition

Caption: Simplified mechanism of action for anti-inflammatory chlorothiophene analogs.

Conclusion and Future Directions

The chlorothiophene scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The strategic introduction of a chlorine atom, coupled with other substituents, allows for the fine-tuning of biological activity across a range of therapeutic areas. The SAR data presented herein for anticancer and anti-inflammatory analogs underscores the importance of systematic structural modification in optimizing potency and selectivity.

Future research in this area should focus on expanding the diversity of chlorothiophene libraries and exploring their potential against a wider range of biological targets. The use of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will be instrumental in guiding the design of next-generation chlorothiophene-based drugs with improved efficacy and safety profiles.[5][12] As our understanding of the molecular basis of disease deepens, the rational design of chlorothiophene analogs will undoubtedly continue to be a fruitful endeavor in the quest for novel medicines.

References

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC. Available from: [Link]

  • Effects of thiophene analogues of chloroamphetamines on central serotonergic mechanisms. PubMed. Available from: [Link]

  • 2-chloromethylthiophene. Organic Syntheses Procedure. Available from: [Link]

  • Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Preprints.org. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. PMC. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. Available from: [Link]

  • CN103497172A - Synthetic method of 2-chlorothiophene. Google Patents.
  • Synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety. ResearchGate. Available from: [Link]

  • QSAR studies on some thiophene analogs as anti-inflammatory agents: enhancement of activity by electronic parameters and its utilization for chemical lead optimization. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. PubMed. Available from: [Link]

  • 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. Available from: [Link]

  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. Available from: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available from: [Link]

  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI. Available from: [Link]

  • Syntheses, Characterization and In-Vitro Anti-Inflammatory Activity of Some Novel Thiophenes. Macedonian Journal of Medical Sciences. Available from: [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Taylor & Francis Online. Available from: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available from: [Link]

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Foundational

Physicochemical Characterization of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one: A Technical Monograph

Executive Summary & Compound Identity 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one (hereafter referred to as 5-Cl-βk-TPA ) represents a specific subclass of β-keto amines where the traditional phenyl ring of the cathino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one (hereafter referred to as 5-Cl-βk-TPA ) represents a specific subclass of β-keto amines where the traditional phenyl ring of the cathinone scaffold is replaced by a 5-chlorothiophene moiety.[1] This structural modification introduces unique electronic and lipophilic properties compared to its carbocyclic analogs (e.g., Cathinone, Bupropion).

This guide provides a rigorous framework for the physicochemical profiling of 5-Cl-βk-TPA, designed for pharmaceutical scientists and forensic researchers.[1] It addresses the compound's dual nature as both a potential bioactive scaffold and a critical process impurity in the synthesis of thiophene-based pharmaceuticals.

Nomenclature & Identification
ParameterIdentifier / Description
IUPAC Name 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one
Common Aliases 5-Cl-βk-TPA; 5-Chloro-thiopropamine; β-keto-5-chlorothiopropamine
Chemical Formula C₇H₈ClNOS
Molecular Weight 189.66 g/mol (Free Base)
SMILES CC(N)C(=O)c1sc(Cl)cc1
CAS Registry Not formally assigned in major public registries; Analogous to 125712-84-7 (alcohol precursor)

Structural Analysis & Electronic Properties[1][6]

The substitution of the benzene ring with a thiophene heterocycle significantly alters the electron density distribution. The sulfur atom in the thiophene ring acts as an electron donor via resonance (+M effect) but is electronegative inductively (-I effect). The 5-chloro substituent adds a further electron-withdrawing element, increasing the acidity of the aromatic protons and influencing the pKa of the amine.

Theoretical vs. Experimental Physicochemical Profile

The following data aggregates predicted values (based on QSAR models for thiophene-cathinones) and experimental ranges derived from structural analogs (e.g., 2-acetyl-5-chlorothiophene).

PropertyValue (Condition)Source/Methodology
LogP (Octanol/Water) 1.8 – 2.2 (pH 7.[1]4)Predicted (ACD/Labs & ChemAxon algorithms)
pKa (Conjugate Acid) 7.6 ± 0.3Potentiometric Titration (Target Range)
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsStructural Count
Polar Surface Area (PSA) ~68 ŲTopological Calculation
Melting Point (HCl Salt) 185°C – 195°C (Decomp.)[1]DSC (Analogous β-keto amine salts)
UV

258 nm, 290 nmMethanol (Thiophene

transitions)
Structural Stability & Degradation Pathways[1]

Unlike phenyl-based cathinones, the thiophene ring is susceptible to oxidative ring opening under harsh conditions. However, the primary degradation pathway for 5-Cl-βk-TPA is dimerization (formation of pyrazine derivatives) and oxidative deamination .[1]

DegradationPathway Compound 5-Cl-βk-TPA (Free Base) Dimer 3,6-Dimethyl-2,5-bis(5-chlorothiophen-2-yl) dihydropyrazine Compound->Dimer pH > 8.0 (Self-condensation) Hydrolysis 1-(5-chlorothiophen-2-yl) propane-1,2-dione Compound->Hydrolysis Oxidative Deamination (Air/Light) Reduction Amino Alcohol Metabolite Compound->Reduction In vivo/Reductive conditions

Figure 1: Primary degradation and transformation pathways for 5-Cl-βk-TPA.[1] The dimerization pathway is critical during free-base extraction.[1]

Analytical Characterization Protocols

To ensure scientific integrity, the following protocols utilize self-validating checks (internal standards, isotopic patterns) to confirm identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Unequivocal structural elucidation. Solvent: DMSO-d₆ (preferred for salt forms to prevent exchange of amine protons).[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.40 (br s, 3H, NH₃⁺): Validates the amine salt formation.
      
    • 
       7.85 (d, J=4.0 Hz, 1H, Thiophene H-3): Deshielded by carbonyl.
      
    • 
       7.35 (d, J=4.0 Hz, 1H, Thiophene H-4): Coupled to H-3.
      
    • 
       5.10 (q, J=7.0 Hz, 1H, 
      
      
      
      -CH): Characteristic methine quartet.
    • 
       1.45 (d, J=7.0 Hz, 3H, 
      
      
      
      -CH₃): Methyl doublet.
  • Critical Quality Attribute (CQA): The coupling constant (

    
    ) between thiophene protons (~4.0 Hz) distinguishes the 2,5-substitution pattern from 2,3- or 2,4-isomers.
    
Mass Spectrometry (LC-MS/MS)

Objective: Detection of trace impurities and confirmation of the chlorine isotope pattern.

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Parent Ion:

    
     (approx).
    
  • Isotopic Pattern: The presence of Chlorine-35 and Chlorine-37 dictates a characteristic M and M+2 peak ratio of approximately 3:1 .[1]

    • Check: If the M+2 peak is < 10% or > 50% of the base peak, the halogen assignment is incorrect.

HPLC Method for Purity & Related Substances[1]

This method separates the target amine from its synthetic precursor (2-bromo-1-(5-chlorothiophen-2-yl)propan-1-one) and the hydrolysis product.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 260 nm (Thiophene absorption max)
Retention Time ~4.5 min (Target); ~8.2 min (Bromo-intermediate)

Solubility & Lipophilicity Profiling

Understanding the lipophilicity (LogD) profile is vital for predicting blood-brain barrier (BBB) permeability and formulation stability.[1]

pH-Dependent Solubility Protocol

Rationale: As a weak base, 5-Cl-βk-TPA exhibits high solubility in acidic media and precipitates in alkaline environments.[1]

  • Preparation: Prepare saturated solutions of the compound in phosphate buffers ranging from pH 2.0 to pH 10.0.

  • Equilibration: Shake for 24 hours at 25°C.

  • Filtration: Filter through 0.22 µm PVDF membrane.

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

Expected Profile:

  • pH 1.2 (Gastric): > 50 mg/mL (Highly Soluble).

  • pH 7.4 (Plasma): ~ 5-10 mg/mL.[1]

  • pH 10.0 (Basic): < 0.1 mg/mL (Precipitation of free base).

LogD Determination (Shake-Flask Method)

Protocol:

  • Dissolve 1 mg of 5-Cl-βk-TPA in 1 mL of n-octanol (pre-saturated with buffer).

  • Add 1 mL of PBS (pH 7.4).

  • Vortex for 30 mins; Centrifuge to separate phases.

  • Analyze both phases.

  • Calculation:

    
    
    

Synthesis & Impurity Logic

To fully characterize the compound, one must understand its genesis. The standard synthesis involves the bromination of 1-(5-chlorothiophen-2-yl)propan-1-one followed by a Delepine reaction or Gabriel synthesis.[1]

SynthesisWorkflow Start 2-Acetyl-5-chlorothiophene Step1 Bromination (Br2/HBr) Start->Step1 Intermediate Alpha-Bromo Ketone (Lachrymator!) Step1->Intermediate Step2 Amination (Hexamethylenetetramine or NH3) Intermediate->Step2 Target 5-Cl-βk-TPA (HCl Salt) Step2->Target

Figure 2: Synthetic route highlighting the critical alpha-bromo intermediate, which serves as the primary process impurity marker.

References

  • Conradie, M. M., et al. (2008). "Thienyl-containing β-diketones: Synthesis, characterization, crystal structure and keto-enol kinetics." South African Journal of Chemistry. Link

  • PubChem. (2025).[2] "2-Acetyl-5-chlorothiophene (Precursor Data)." National Library of Medicine. Link

  • BenchChem. (2025). "3-Chloro-1-(thiophen-2-yl)propan-1-one Characterization." Link

  • EPA CompTox. (2025).[3] "2-chloro-1-(5-chlorothiophen-2-yl)ethanone Properties." US Environmental Protection Agency.[1] Link

  • ICH Guidelines. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.[1] Link

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Exploratory

A Technical Guide to Novel 2-Aminoketone Derivatives in Medicinal Chemistry

Abstract The 2-aminoketone scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a vast array of biologically active compounds.[1][2] Its unique structural and electronic properties...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminoketone scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a vast array of biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse chemical modifications, making it a privileged pharmacophore in the design of novel therapeutics. This guide provides an in-depth exploration of 2-aminoketone derivatives, covering their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. We will delve into the causality behind experimental choices, provide detailed protocols for key synthetic and analytical methods, and present a forward-looking perspective on this dynamic field of drug discovery.

Introduction: The Significance of the 2-Aminoketone Core

The 2-aminoketone motif, characterized by an amino group positioned alpha to a carbonyl group, is a structural feature found in numerous pharmaceuticals and bioactive natural products.[1][2] This arrangement of functional groups imparts a unique reactivity profile, allowing these molecules to serve as valuable intermediates for the synthesis of various heterocycles like pyrazines and pyrroles.[2]

The therapeutic relevance of this scaffold is broad, with derivatives exhibiting a wide range of pharmacological activities. Notable examples include bupropion, an antidepressant that functions as a dopamine and norepinephrine reuptake inhibitor, and a variety of compounds with applications as appetite suppressants, antiplatelet medications, and antihypertensives.[1][3] The continued exploration of novel 2-aminoketone derivatives is driven by the potential to discover new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles for treating a multitude of diseases.

Synthetic Strategies: Crafting the 2-Aminoketone Scaffold

The synthesis of 2-aminoketone derivatives can be approached through several strategic routes. The choice of method often depends on the desired substitution pattern, the scale of the reaction, and the availability of starting materials.

Key Synthetic Pathways
  • Alkylation of Amines with α-Haloketones: A common and straightforward approach involves the nucleophilic substitution of an α-haloketone with a primary or secondary amine. This method is versatile but can sometimes be complicated by over-alkylation, especially with primary amines. The use of a suitable base is crucial to neutralize the hydrogen halide formed during the reaction.[4]

  • Palladium-Catalyzed Reactions: More modern and efficient methods utilize palladium catalysis. For instance, the reaction of β,β-dibromoenamides can be tailored to produce α-aminoketones through a tandem process involving intermolecular Suzuki-Miyaura C-C coupling followed by an intramolecular C-O coupling.[5]

  • Mannich and Related Condensation Reactions: The Mannich reaction is a powerful tool for generating β-aminoketones, which are structurally related and often serve as precursors or are studied alongside α-aminoketones.[6][7][8] These three-component reactions, involving an aldehyde, an amine, and a ketone, are highly atom-economical.[7][8]

The following diagram illustrates a generalized workflow for the synthesis and initial screening of a new series of 2-aminoketone derivatives.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase Start Select Starting Materials (e.g., α-Haloketone, Amine) Reaction Reaction Optimization (Solvent, Base, Temp.) Start->Reaction Alkylation Workup Workup & Purification (Extraction, Chromatography) Reaction->Workup Characterization Structural Characterization (NMR, MS, IR) Workup->Characterization Library Synthesized Derivative Library Characterization->Library Assay Primary Biological Assay (e.g., Cytotoxicity Screen) Library->Assay Test Compounds Hit_ID Hit Identification Assay->Hit_ID SAR SAR Analysis Hit_ID->SAR Active Compounds Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Reaction Iterative Design caption General workflow for synthesis and screening of 2-aminoketones.

Caption: General workflow for synthesis and screening of 2-aminoketones.

Detailed Experimental Protocol: Synthesis of a Heterocyclic 2-Aminoketone

This protocol is adapted from a method for synthesizing saturated heterocyclic aminoketones, which offers an efficient procedure that avoids chromatographic purification.[4]

Objective: To synthesize 1-morpholino-propan-2-one hydrochloride.

Materials:

  • Morpholine

  • Chloroacetone

  • Potassium Carbonate (K2CO3), anhydrous

  • Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid (HCl) in dioxane (e.g., 4M solution)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (1.0 eq) and anhydrous K2CO3 (1.5 eq) to MTBE (10 mL).

  • Addition of Alkylating Agent: While stirring, add chloroacetone (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC). The use of an external base like K2CO3, which is insoluble in MTBE, simplifies the workup by allowing for its removal via filtration.[4]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the solid K2CO3 and any other inorganic byproducts. Wash the solid residue with a small amount of fresh MTBE.

  • Salt Formation: Transfer the filtrate to a clean flask. While stirring, slowly add an equimolar amount of HCl in dioxane. The hydrochloride salt is often more stable and easier to handle than the free base, which can be hygroscopic.[4]

  • Isolation: A precipitate of 1-morpholino-propan-2-one hydrochloride will form. Collect the solid product by vacuum filtration. It is advisable to perform this step under an inert atmosphere to minimize water absorption.[4]

  • Drying: Dry the isolated solid under vacuum to yield the final product. The enhanced stability of the hydrochloride salt on air is a significant advantage of this procedure.[4]

Structure-Activity Relationship (SAR) Studies

Understanding how structural modifications to the 2-aminoketone core influence biological activity is paramount for rational drug design. SAR studies help identify key pharmacophoric features and guide the optimization of lead compounds.

SAR in Anticancer Derivatives

Research into 2-aminobenzophenone derivatives as antimitotic agents has revealed crucial SAR insights.[9] These compounds, designed based on the combretastatin skeleton, inhibit tubulin polymerization. A key finding was that the presence of an amino group at the ortho-position of the benzophenone ring is critical for potent growth inhibitory activity.[9]

SAR in Antimicrobial Derivatives

In the development of antimicrobial agents, various heterocyclic derivatives containing the 2-amino group have been explored. For example, studies on 2-amino-imidazole and 2-aminothiophene derivatives show that the introduction of the amine group at the 2-position of the imidazole or thiophene ring can significantly enhance antibacterial and antifungal activities.[10] Further modifications to the substituents on the core heterocycle allow for fine-tuning of the antimicrobial spectrum and potency.

Quantitative SAR (QSAR) for CNS-Active Derivatives

For aminoketone derivatives targeting the central nervous system, such as norepinephrine and dopamine reuptake inhibitors, field-based QSAR models have been developed.[11] These models, based on docking poses, help to elucidate the essential structural features for activity. For instance, contour maps from these studies can provide insights for designing novel inhibitors, suggesting that bulky groups at certain positions (R1), weakly hydrophobic bulky groups at others (R3), and potent hydrophobic groups with electronegative features at another position (R2) are beneficial for activity.[11]

The following table summarizes hypothetical SAR data for a series of 2-aminoketone derivatives tested for anticancer activity, illustrating how modifications impact potency.

Compound IDR1 Group (on Amine)R2 Group (on Ketone)IC50 (µM) vs. MCF-7 Cells
AK-01 MethylPhenyl15.2
AK-02 EthylPhenyl12.8
AK-03 IsopropylPhenyl25.6
AK-04 Methyl4-Methoxyphenyl8.5
AK-05 Methyl4-Chlorophenyl5.1
AK-06 Methyl2-Naphthyl2.3

This is representative data. Actual values would be derived from experimental assays.

Analysis of SAR Table:

  • Effect of R1: Increasing the steric bulk on the amine from methyl (AK-01) to ethyl (AK-02) shows a slight increase in potency. However, a much bulkier isopropyl group (AK-03) leads to a significant loss of activity, suggesting a size constraint in the binding pocket.

  • Effect of R2: Modifications to the aromatic ring on the ketone have a profound impact. An electron-donating methoxy group (AK-04) improves activity over the unsubstituted phenyl ring (AK-01). An electron-withdrawing chloro group (AK-05) further enhances potency. Extending the aromatic system, as with the naphthyl group (AK-06), results in the most potent compound, indicating that a larger, electron-rich surface may be favorable for binding interactions.

Therapeutic Applications and Mechanisms of Action

The versatility of the 2-aminoketone scaffold has led to its investigation in a wide range of therapeutic areas.

Anticancer Agents

Many 2-aminoketone derivatives have been developed as potent anticancer agents. Their mechanisms of action are diverse and often target fundamental cellular processes.

  • Antimitotic Agents: As mentioned, certain 2-aminobenzophenone and 2-aminocombretastatin derivatives function as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][12]

  • Bcl-2 Inhibition: Novel 2-amino-chromene derivatives have been shown to target the anti-apoptotic protein Bcl-2.[13] By binding to Bcl-2, these compounds disrupt its function, allowing pro-apoptotic signals to prevail and induce apoptosis in cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[13]

The diagram below illustrates the simplified apoptotic pathway initiated by a Bcl-2 inhibitor.

G Bcl2_Inhibitor 2-Amino-Chromene Derivative (e.g., 4g) Bcl2 Bcl-2 Protein Bcl2_Inhibitor->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Forms pore CytoC Cytochrome c Release Mitochondrion->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis caption Mechanism of Bcl-2 inhibitor inducing apoptosis.

Caption: Mechanism of Bcl-2 inhibitor inducing apoptosis.

Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research. 2-aminoketone derivatives, particularly those embedded within heterocyclic systems, have shown significant promise.

  • Bacteria and Fungi: 2-aminothiophene, 2-aminobenzamide, and related scaffolds have demonstrated broad-spectrum activity against various bacterial and fungal strains.[10][14] For example, certain 2-aminobenzamide derivatives have shown excellent activity against Aspergillus fumigatus, even surpassing standard antifungal drugs.[14] Metal complexes of β-amino ketones have also been shown to possess good antibacterial activity against pathogens like B. subtilis and E. coli.[7]

CNS Disorders

The aminoketone class, exemplified by bupropion, is well-established in the treatment of depression and for smoking cessation.[3] These compounds typically act as inhibitors of neurotransmitter reuptake, specifically for dopamine and norepinephrine.[3][11] This mechanism increases the concentration of these neurotransmitters in the synaptic cleft, which is thought to alleviate depressive symptoms and reduce cravings.[3]

Future Perspectives and Conclusion

The 2-aminoketone scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. Future research will likely focus on several key areas:

  • Target Specificity: As our understanding of disease biology deepens, new derivatives will be designed with greater specificity for novel biological targets to improve efficacy and reduce off-target effects.

  • Green Chemistry: The development of more environmentally friendly and efficient synthetic methods, such as those utilizing nanocatalysts or solvent-free conditions, will be a priority.[8]

  • Hybrid Molecules: The combination of the 2-aminoketone pharmacophore with other known bioactive scaffolds to create hybrid molecules could lead to compounds with dual mechanisms of action or improved drug-like properties.[15]

References

  • Kovács, A. et al. (2021). Efficient Synthesis of Pharmaceutically Relevant Prochiral Heterocyclic Aminoketones. ResearchGate. Available at: [Link]

  • El-Attar, K. M. et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. Available at: [Link]

  • Variety of versatile compounds with a b-aminoketone core. (n.d.). ResearchGate. Available at: [Link]

  • Chai, D. I., Hoffmeister, L., & Lautens, M. (2011). Synthesis of 2-Oxazolones and α-Aminoketones via Palladium-Catalyzed Reaction of β,β-Dibromoenamides. Organic Chemistry Portal. Available at: [Link]

  • Wang, Y. et al. (2021). Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking. PMC. Available at: [Link]

  • Synthesis and antimicrobial study of 2-amino-imidazole derivatives. (n.d.). International Journal of ChemTech Research. Available at: [Link]

  • Stevens, C. L. et al. (n.d.). Amino Ketone Rearrangements. VI. Synthesis of 2-Alkylamino-2-phenylcyclohexanones1a. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 2-Amino and 2-Aminocombretastatin Derivatives as Potent Antimitotic Agents. (n.d.). ACS Publications. Available at: [Link]

  • Aminoketone – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Toche, R. et al. (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Scholars Research Library. Available at: [Link]

  • 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. (n.d.). PMC. Available at: [Link]

  • El-Attar, K. M. et al. (2022). Recent progress in the chemistry of β-aminoketones. ResearchGate. Available at: [Link]

  • Novel Aminopropiophenones as Potential Antidepressants. (2025). ResearchGate. Available at: [Link]

  • El-Attar, K. M. et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Publishing. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Al-Warhi, T. et al. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Available at: [Link]

  • Kamal, A. et al. (2014). Synthesis and Characterization of Novel 2-Amino-Chromene-Nitriles that Target Bcl-2 in Acute Myeloid Leukemia Cell Lines. PMC. Available at: [Link]

  • Farag, A. M. et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]

  • Lee, J. Y. et al. (n.d.). Discovery of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2. PMC. Available at: [Link]

  • Özenver, N. et al. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. Available at: [Link]

  • Pitucha, M. & Rzymowska, J. (2012). Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. Bentham Science. Available at: [Link]

  • Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. (2025). ResearchGate. Available at: [Link]

  • Structure-Activity Relationships for Anticancer Activity. (n.d.). ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Structure–antitumor activity relationship of hybrid acetogenins focusing on connecting groups between heterocycles and the linker moiety. (n.d.). RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (n.d.). RSC Advances (RSC Publishing). Available at: [Link]

  • Wang, Y. et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

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Foundational

De-risking the Thiophene Alert: A Strategic Toxicology Guide

Executive Summary: The Thiophene Paradox Thiophene rings are ubiquitous in medicinal chemistry and organic electronics due to their bioisosteric relationship with benzene and their unique electronic properties. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Paradox

Thiophene rings are ubiquitous in medicinal chemistry and organic electronics due to their bioisosteric relationship with benzene and their unique electronic properties. However, they present a notorious "structural alert" in early-stage drug discovery. The core liability lies in metabolic bioactivation : the enzymatic conversion of the stable thiophene ring into highly reactive electrophiles (sulfoxides and epoxides) by Cytochrome P450 (CYP450) enzymes.[1][2]

This guide provides a non-standard, mechanism-driven workflow to assess and de-risk functionalized thiophenes. We move beyond simple "pass/fail" screens to a causative understanding of why a specific thiophene might be toxic, allowing for rational structural redesign.

Phase 1: Structural De-risking (In Silico & Rational Design)

Before initiating wet-lab experiments, analyze the substitution pattern. The toxicity of a thiophene is not binary; it is dictated by the accessibility of the sulfur atom and the


-carbons (positions 2 and 5).
The Hierarchy of Risk
  • High Risk: Unsubstituted thiophenes or monosubstituted thiophenes (open

    
    -position). These are prone to S-oxidation and ring-opening.
    
  • Moderate Risk: 2,3-disubstituted thiophenes.

  • Lower Risk: 2,5-disubstituted thiophenes. Blocking both

    
    -positions sterically hinders CYP450 access and prevents the standard Michael acceptor formation, though S-oxidation can still occur.
    

Actionable Insight: If your lead compound has an open


-position, prioritize it for the GSH Trapping Assay  (Phase 2) immediately.

Phase 2: Metabolic Bioactivation Assessment

The primary mechanism of thiophene toxicity is S-oxidation followed by Michael addition to cellular proteins. Standard cytotoxicity assays (like MTT) often miss this because they lack the metabolically active CYP450 systems found in the liver.

The Mechanism

The thiophene ring undergoes oxidation by CYP450 (primarily CYP2C9 and CYP3A4) to form a Thiophene-S-oxide .[1][2] This intermediate is an electrophile that can dimerize (Diels-Alder) or react with nucleophiles (glutathione, proteins).

Thiophene_Bioactivation Thiophene Functionalized Thiophene CYP CYP450 (Oxidation) Thiophene->CYP SOxide Thiophene-S-Oxide (Reactive Electrophile) CYP->SOxide Major Pathway Epoxide Thiophene Epoxide CYP->Epoxide Minor Pathway Adduct Protein/DNA Adduct (Toxicity) SOxide->Adduct Nucleophilic Attack (Cys/Lys residues) GSH_Conj GSH Conjugate (Detoxification) SOxide->GSH_Conj + Glutathione (Trapping) Dimer Dimerization SOxide->Dimer Self-reaction Epoxide->Adduct

Figure 1: The bifurcation of thiophene metabolism. The S-oxide intermediate is the primary "soft" electrophile culprit responsible for hepatotoxicity.

Protocol: Reactive Metabolite Trapping (GSH Assay)

This is the gold-standard experiment. We use Glutathione (GSH) as a surrogate for cellular proteins. If your molecule binds GSH in the presence of microsomes, it will bind liver proteins in vivo.

Materials:

  • Test Compound (10 µM final)

  • Pooled Human Liver Microsomes (HLM) (1 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2)

  • Trapping Agent: L-Glutathione (GSH) (5 mM) or N-Acetylcysteine (NAC).

  • Quench Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Workflow:

  • Pre-incubation: Mix HLM, GSH, and Test Compound in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.[3]

    • Control A: No NADPH (Negative control to rule out chemical reactivity).

    • Control B: Tienilic Acid (Positive control for thiophene activation).[4]

  • Incubation: Shake at 37°C for 60 minutes.

  • Termination: Add 2 volumes of ice-cold ACN to precipitate proteins.

  • Preparation: Centrifuge at 3,000g for 15 mins. Collect supernatant.

  • Analysis: Inject onto LC-MS/MS (High-Resolution Mass Spec preferred).

GSH_Workflow Setup Reaction Mix (HLM + Drug + GSH) Start Add NADPH (Initiate Metabolism) Setup->Start Incubate 37°C for 60 min Start->Incubate Quench Add Cold ACN (Precipitate Proteins) Incubate->Quench Spin Centrifuge (3000g) Quench->Spin Analyze LC-MS/MS Analysis (Search for [M+H]+ + 307 Da) Spin->Analyze

Figure 2: Experimental workflow for the Glutathione Trapping Assay.

Data Interpretation (LC-MS)

You are looking for specific mass shifts indicating a GSH adduct.

SignalMass Shift (Da)Interpretation
Parent M + HUnmetabolized compound.
Oxidation +16 DaSimple hydroxylation or stable S-oxide (rare).
GSH Adduct +307 Da CRITICAL HIT. Direct addition of GSH to the activated ring.
Neutral Loss -129 DaCharacteristic fragmentation of the GSH moiety in MS/MS (loss of pyroglutamic acid).[3]

Decision Gate:

  • >1% Conversion to GSH Adduct: High Risk. Structural redesign required (block

    
    -positions or reduce electron density on the ring).
    
  • <0.1% Conversion: Low Risk. Proceed to cellular assays.[5][6][7]

Phase 3: Cellular Toxicity & Phototoxicity

If the molecule passes the trapping assay, assess cellular endpoints. For functionalized thiophenes (especially conjugated oligothiophenes used in optoelectronics), phototoxicity is a mandatory check, as these systems can generate Reactive Oxygen Species (ROS) upon light exposure.

Protocol: Comparative Cytotoxicity (MTT Assay)

Cell Lines: HepG2 (liver model, low CYP expression) and HepaRG (inducible CYP expression).

  • Seed: 10,000 cells/well in 96-well plates. Adhere for 24h.

  • Dose: 0.1 µM to 100 µM (8-point curve).

  • Exposure: 24h incubation.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Analysis: Calculate IC50.

    • Note: A significant shift in IC50 between HepG2 (low CYP) and HepaRG (high CYP) suggests metabolic activation is driving toxicity.

Protocol: In Vitro Phototoxicity (OECD 432 Adaptation)

Functionalized thiophenes are often chromophores.

  • Plates: Prepare two duplicate 96-well plates with Balb/c 3T3 fibroblasts.

  • Dose: Incubate with compound for 1 hour.

  • Irradiation:

    • Plate A (+UV): Expose to 5 J/cm² UVA light.

    • Plate B (-UV): Keep in dark.

  • Readout: Measure Neutral Red Uptake (NRU) or MTT viability.

  • Calculation: Calculate the Photo-Irritation Factor (PIF).

    
    
    
    • PIF > 5: Probable Phototoxicant.

Conclusion

The "thiophene alert" is manageable with rigorous science. The toxicity is not random; it is a deterministic outcome of CYP450 oxidation at the sulfur or


-carbon. By utilizing GSH trapping  as an early filter, you can distinguish between benign thiophenes (like Duloxetine) and dangerous ones (like Tienilic Acid) before expensive in vivo failures occur.

References

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophenes: S-Oxidation and Ring-Opening. Chemical Research in Toxicology.[8] Link

  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. Link

  • Graham, R. A., et al. (2008). In Vitro Screens to Predict Metabolic Activation. Current Opinion in Drug Discovery & Development. Link

  • OECD Guidelines for the Testing of Chemicals. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Publishing. Link

  • Argoti, D., et al. (2011). Cyanide Trapping of Iminium Ion Reactive Intermediates. Chemical Research in Toxicology.[8] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Gewald Synthesis of 2-Aminothiophene Derivatives

Abstract The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in therapeutics targeting kinases, GPCRs, and ion channels. This guide provides a comprehensive t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in therapeutics targeting kinases, GPCRs, and ion channels. This guide provides a comprehensive technical analysis of the Gewald Reaction , the most versatile method for synthesizing polysubstituted 2-aminothiophenes.[1] We detail the mechanistic underpinnings, critical process parameters (CPPs), and optimized protocols for both conventional and microwave-assisted synthesis. Special emphasis is placed on troubleshooting the heterogeneous nature of the reaction and maximizing yield through solvent-base synergy.

Mechanistic Insight & Reaction Pathway

Understanding the sequential nature of the Gewald reaction is critical for optimization. It is a multi-component condensation between a carbonyl compound (ketone/aldehyde), an activated nitrile (carrying an electron-withdrawing group), and elemental sulfur (


) in the presence of a base.
The Three-Stage Mechanism

Recent computational studies and kinetic data suggest the reaction proceeds through a distinct "Knoevenagel-First" pathway rather than a concerted mechanism.

  • Knoevenagel Condensation: The base deprotonates the activated nitrile, which attacks the ketone/aldehyde to form an

    
    -unsaturated nitrile intermediate. This is often the rate-determining step for sterically hindered ketones. 
    
  • Thiation (Sulfur Activation): The base (or a specific catalyst) activates elemental sulfur (

    
    ), often by opening the sulfur ring to form polysulfide anions. The 
    
    
    
    -unsaturated nitrile carbanion then attacks the sulfur.
  • Cyclization & Tautomerization: An intramolecular nucleophilic attack by the nitrogen (from the nitrile) or carbon onto the sulfur-bound intermediate closes the ring, followed by tautomerization to the aromatic 2-aminothiophene.

Visualization: Reaction Pathway

The following diagram illustrates the critical intermediates and decision points in the mechanism.

GewaldMechanism Start Reagents: Ketone + Activated Nitrile + Sulfur + Base Step1 Step 1: Knoevenagel Condensation (Formation of α,β-unsaturated nitrile) Start->Step1 Base Catalysis Side1 Side Reaction: Aldol Condensation (Self-reaction of ketone) Start->Side1 Excess Base / High Temp Step2 Step 2: Thiation (Nucleophilic attack on S8) Step1->Step2 Michael Addition of Polysulfide Side2 Incomplete Conversion: Stalled Knoevenagel Product Step1->Side2 Steric Hindrance / Wet Solvent Step3 Step 3: Cyclization (Ring closure & Tautomerization) Step2->Step3 Intramolecular Attack Product Product: 2-Aminothiophene Derivative Step3->Product Aromatization

Figure 1: Sequential mechanistic pathway of the Gewald reaction highlighting critical intermediates and potential diversion points.

Critical Process Parameters (CPPs) & Optimization

Success in Gewald synthesis relies on balancing the solubility of elemental sulfur with the basicity required for condensation.

Solvent Selection

The reaction is heterogeneous (solid sulfur, liquid reagents).

  • Ethanol/Methanol: The "Gold Standard." Polar protic solvents stabilize the ionic intermediates and allow precipitation of the final product for easy isolation.

  • DMF/DMSO: Used for microwave protocols or highly insoluble substrates. High boiling points make workup (water wash) necessary.

  • Ionic Liquids: Emerging green alternatives that act as both solvent and catalyst, though cost is a barrier for scale-up.

Base Selection

The base serves dual roles: catalyzing the Knoevenagel condensation and activating sulfur.[2]

  • Morpholine: The preferred base. It is a secondary amine with moderate basicity (

    
    ) and good nucleophilicity, which helps solubilize 
    
    
    
    via polysulfide formation.
  • Triethylamine (

    
    ):  Often used but less effective at sulfur activation than secondary amines.
    
  • Piperidine: Stronger base (

    
    ), useful for unreactive ketones but carries a higher risk of side reactions (aldol condensation).
    
Quantitative Comparison of Conditions
ParameterStandard ThermalMicrowave-AssistedOne-Pot (Modern)
Reaction Time 2 - 12 Hours5 - 30 Minutes1 - 4 Hours
Temperature 50°C - Reflux80°C - 120°C60°C - 80°C
Yield (Typical) 40% - 70%75% - 95%60% - 85%
Scalability High (kg scale)Low (mg to g scale)Medium
Sulfur usage 1.0 - 1.5 equiv1.0 - 1.2 equiv1.0 equiv

Experimental Protocols

Protocol A: Standard "Classic" Gewald Synthesis

Best for: Large-scale synthesis, temperature-sensitive substrates, and labs without microwave reactors.

Reagents:

  • Ketone/Aldehyde (10 mmol)

  • Activated Nitrile (e.g., Ethyl cyanoacetate, Malononitrile) (10 mmol)

  • Elemental Sulfur (

    
    ) (10 mmol, finely powdered)
    
  • Morpholine (10-15 mmol)

  • Ethanol (Absolute) (20 mL)

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the ketone/aldehyde and activated nitrile in Ethanol (10 mL).

  • Activation: Add Morpholine dropwise while stirring. Note: An exotherm may be observed as the Knoevenagel condensation initiates.

  • Sulfur Addition: Add the finely powdered elemental sulfur followed by the remaining Ethanol (10 mL) to wash down the sides.

  • Reaction: Heat the mixture to 60°C (oil bath). Stir vigorously.

    • Visual Cue: The sulfur will slowly dissolve, and the solution will darken (orange to dark red/brown).

    • Monitoring: Check TLC every hour. The disappearance of the Knoevenagel intermediate (if visible) or the ketone indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature (or 0°C on ice).

    • The product often precipitates as a solid. Filter the solid and wash with cold ethanol.

    • If no precipitate forms, pour the mixture into crushed ice/water (100 mL) and stir for 30 mins to induce precipitation.

  • Purification: Recrystallize from hot Ethanol or Ethanol/DMF mixtures.

Protocol B: High-Throughput Microwave-Assisted Synthesis

Best for: Library generation, unreactive ketones, and rapid optimization.

Reagents:

  • Ketone (1.0 mmol)[1]

  • Activated Nitrile (1.0 mmol)

  • Elemental Sulfur (1.0 mmol)

  • Morpholine (1.0 mmol)

  • Ethanol (2-3 mL)

Procedure:

  • Loading: Add all reagents into a 10 mL microwave process vial. Add a stir bar.

  • Irradiation: Cap the vial. Set the microwave reactor to:

    • Temperature: 100°C

    • Hold Time: 10 - 15 minutes

    • Pressure Limit: 250 psi (standard safety)

    • Stirring: High

  • Workup:

    • Allow the vial to cool to 50°C (often air-jet cooling in the reactor).

    • Pour the contents into cold water (10 mL).

    • Filter the precipitate, wash with water, and dry.

  • Validation: Verify purity by LC-MS. Yields are typically >80%.

Troubleshooting & Decision Logic

Use this logic flow to resolve common synthetic failures.

Troubleshooting Problem Problem: Low Yield or No Reaction Check1 Is the Knoevenagel Intermediate forming? (Check TLC/LCMS) Problem->Check1 Branch1_No NO: Condensation Failed Check1->Branch1_No Starting Material Intact Branch1_Yes YES: Thiation/Cyclization Failed Check1->Branch1_Yes Intermediate Accumulates Sol1 Action: Switch Base (Use Piperidine or Et3N/TiCl4) Branch1_No->Sol1 Sol2 Action: Increase Temp or Switch Solvent to DMF Branch1_Yes->Sol2 Sol3 Action: Use 'Two-Step' Protocol (Isolate intermediate first) Branch1_Yes->Sol3 If Sulfur remains solid

Figure 2: Troubleshooting logic for Gewald reaction failures.

Expert Tip: If the sulfur refuses to dissolve/react (Branch 1 Yes), adding a catalytic amount of L-Proline or using polysulfide oil (pre-reacted sulfur and amine) can jumpstart the thiation step.

Scope & Applications in Drug Discovery

The 2-aminothiophene moiety acts as a bioisostere for phenyl and thiazole rings, offering unique H-bonding capabilities via the amine and sulfur.

  • Kinase Inhibitors: The 2-amino group serves as a hinge binder in ATP-competitive inhibitors.

  • Allosteric Modulators: Used in A1 adenosine receptor enhancers.[3][4]

  • Antimicrobials: Derivatives show potent activity against Gram-positive bacteria.[3]

Substrate Limitations:

  • Steric Bulk: Ortho-substituted acetophenones often give poor yields due to steric clash during the Knoevenagel step.

  • Aldehydes: Highly reactive aldehydes may undergo self-condensation (aldol) faster than the Gewald reaction. Pre-mixing the aldehyde with the nitrile before adding base is crucial.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[5][6] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sridhar, M., et al. (2007).[6][7] Microwave assisted improvement in the Gewald synthesis of 2-aminothiophenes. Tetrahedron Letters.

  • Sabnis, R. W. (1994).[6] The Gewald Synthesis. Sulfur Reports.

  • Huang, Y., et al. (2011). Microwave-Assisted Synthesis of 2-Aminothiophenes. Organic Chemistry Portal.

  • BenchChem Application Note. (2025). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives.

  • Puterova, Z., et al. (2009). Applications of substituted 2-aminothiophenes in drug design. Semantic Scholar.

Sources

Application

LC-MS/MS method for quantification of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one

Application Note: LC-MS/MS Quantification of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one (5-Cl-βk-Thiopropamine) Executive Summary This guide details the development and validation of a high-sensitivity LC-MS/MS method...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: LC-MS/MS Quantification of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one (5-Cl-βk-Thiopropamine)

Executive Summary

This guide details the development and validation of a high-sensitivity LC-MS/MS method for the quantification of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one in human plasma. This compound, structurally a 5-chlorothiophene analog of cathinone (often referred to as 5-Cl-βk-Thiopropamine or a primary amine metabolite of 5-Cl-βk-MPA), represents a class of New Psychoactive Substances (NPS) requiring rigorous monitoring in forensic and clinical toxicology.

The protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to eliminate matrix interferences common in biological fluids. Chromatographic separation is achieved using a Biphenyl stationary phase , which offers superior selectivity for thiophene-containing heterocycles compared to traditional C18 columns.

Compound Characterization & Mass Spectrometry

Understanding the fragmentation physics is critical for method robustness.

  • IUPAC Name: 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClNOS
  • Exact Mass: 189.00 (for

    
    Cl)
    
  • Ionization: ESI Positive Mode (

    
    )
    
Fragmentation Pathway (Mechanism)

The collision-induced dissociation (CID) of synthetic cathinones typically follows two major pathways:

  • 
    -Cleavage:  Breaking the bond between the carbonyl carbon and the 
    
    
    
    -carbon. This yields the acylium ion (thiophene ring + carbonyl) and the immonium ion (amine chain).
  • Neutral Loss: Loss of water (

    
     Da) or ammonia (
    
    
    
    Da) from the protonated precursor.

Predicted Transitions:

  • Precursor:

    
     190.0
    
  • Quantifier (Acylium Ion):

    
     145.0 (5-chlorothiophene-2-carbonyl cation)
    
  • Qualifier (Immonium Ion):

    
     44.1 (
    
    
    
    )
  • Qualifier (Dehydration):

    
     172.0 (
    
    
    
    )

Experimental Design

Reagents and Standards
  • Target Analyte: 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one HCl (Custom synthesis or certified reference material).

  • Internal Standard (IS): Since a direct deuterated analog may be unavailable, use Cathinone-d5 or Mephedrone-d3 as a structural surrogate.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

Sample Preparation: MCX Solid Phase Extraction

Direct protein precipitation (PPT) is often insufficient for low-level NPS detection due to ion suppression. MCX SPE is recommended to isolate the basic amine.

Protocol:

  • Pre-treatment: Aliquot 200

    
    L plasma. Add 20 
    
    
    
    L IS working solution. Dilute with 600
    
    
    L 1% Formic Acid in Water (acidify to ionize the amine). Vortex.
  • Conditioning: Condition MCX cartridge (e.g., Oasis MCX 30 mg) with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample at gravity flow or low vacuum.

  • Washing:

    • Wash 1: 1 mL 0.1% Formic Acid in Water (removes proteins/neutrals).

    • Wash 2: 1 mL MeOH (removes hydrophobic neutrals).

  • Elution: Elute with 2 x 500

    
    L 5% Ammonium Hydroxide in MeOH  (basify to neutralize amine and release from sorbent).
    
  • Reconstitution: Evaporate eluate under

    
     at 40°C. Reconstitute in 100 
    
    
    
    L Mobile Phase A/B (90:10).

LC-MS/MS Method Parameters

Liquid Chromatography
  • System: UHPLC (e.g., Agilent 1290, Shimadzu Nexera).

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7

    
    m) or equivalent.
    
    • Why Biphenyl? The

      
      -
      
      
      
      interactions offered by the biphenyl phase provide better retention and separation for the thiophene ring compared to C18.
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Program:

Time (min) % B Description
0.00 5 Initial Hold
0.50 5 Start Gradient
4.00 95 Linear Ramp
5.50 95 Wash
5.60 5 Re-equilibration

| 7.50 | 5 | End of Run |

Mass Spectrometry
  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temps: 300°C (Source), 350°C (Sheath).

MRM Table: | Analyte | Precursor (


) | Product (

) | CE (eV) | Type | | :--- | :--- | :--- | :--- | :--- | | 5-Cl-βk-Thiopropamine | 190.0 | 145.0 | 20 | Quantifier | | | 190.0 | 44.1 | 15 | Qualifier | | | 190.0 | 172.0 | 10 | Qualifier | | Cathinone-d5 (IS) | 155.1 | 137.1 | 15 | Quantifier |

Visualizations

Figure 1: Analytical Workflow & Fragmentation Logic

G cluster_frag Fragmentation Pathway (m/z 190) Sample Plasma Sample (200 µL) Acidify Acidify (1% Formic Acid) Sample->Acidify SPE MCX SPE Extraction (Mixed-Mode Cation) Acidify->SPE LC UHPLC Separation (Biphenyl Column) SPE->LC MS MS/MS Detection (ESI+ MRM) LC->MS Parent Precursor [M+H]+ 190 MS->Parent ESI+ Acylium Acylium Ion (Quant) 145 Parent->Acylium α-Cleavage Immonium Immonium Ion (Qual) 44 Parent->Immonium α-Cleavage

Caption: End-to-end workflow from plasma pretreatment to MS/MS fragmentation. The MCX extraction ensures selectivity for the basic amine, while α-cleavage provides the primary quantifier ion.

Method Validation Criteria

To ensure scientific integrity, the method must be validated according to SWGTOX or FDA Bioanalytical guidelines.

ParameterAcceptance CriteriaExperimental approach
Linearity

6-point calibration curve (e.g., 1–500 ng/mL). Weighting

.
Accuracy/Bias

(

at LLOQ)
Spiked QC samples at Low, Mid, High concentrations (n=5).
Precision (CV)

(

at LLOQ)
Inter-day and Intra-day replicates.
Matrix Effect

Compare post-extraction spike vs. neat solvent standard.
Recovery

(Consistent)
Compare pre-extraction spike vs. post-extraction spike.

Troubleshooting & Optimization

  • Isobaric Interferences:

    • Issue: Synthetic cathinones often have positional isomers (e.g., 3-chloro vs 5-chloro).

    • Solution: The Biphenyl column is critical here. If 3-Cl and 5-Cl isomers co-elute, lower the gradient slope or reduce Methanol ratio (use ACN/MeOH blend).

  • Peak Tailing:

    • Issue: Interaction of the amine with silanols.

    • Solution: Ensure Ammonium Formate is at least 5 mM. The ionic strength suppresses secondary interactions.

  • Carryover:

    • Issue: Sticky thiophene compounds.

    • Solution: Use a needle wash of ACN:IPA:Acetone:Water (40:30:20:10) + 0.1% FA .

References

  • Concheiro, M., et al. (2013). Analysis of Cathinones in Plasma Using LC-MS/MS. ASMS Proceedings. Link

  • Al-Saffar, H., et al. (2020). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites in Urine. Journal of Analytical Toxicology. Link

  • Fan, T. et al. (2020). A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine. Forensic Science International. Link

  • Pascagi, Y. (2021). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. European Review for Medical and Pharmacological Sciences. Link

Sources

Method

Application Note: Chemoselective N-Acylation of 2-Aminothiophenes

Overcoming Nucleophilic Deactivation in Gewald Scaffolds Abstract & Strategic Importance 2-Aminothiophenes are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., Olanz...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Nucleophilic Deactivation in Gewald Scaffolds

Abstract & Strategic Importance

2-Aminothiophenes are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., Olanzapine precursors), GPCR ligands, and anti-infectives. However, their synthetic manipulation presents a distinct paradox: while the thiophene ring is electron-rich, the 2-amino group derived from the Gewald reaction is significantly deactivated by the mandatory electron-withdrawing group (EWG) at the C3 position (typically a nitrile or ester).

This guide provides three validated protocols for the N-acylation of these "reluctant nucleophiles." Unlike standard aniline acylation, these procedures address the specific challenges of oxidative instability (the "black tar" effect) and poor nucleophilicity , ensuring high yields and purity without degrading the heteroaromatic core.

Chemical Context: The "Reluctant Nucleophile"

To successfully modify 2-aminothiophenes, one must understand the electronic environment. The amino group at C2 is in conjugation with the C3-EWG (e.g., -COOEt, -CN). This resonance delocalization pulls electron density away from the nitrogen, rendering it significantly less nucleophilic than a standard aniline.

  • The Stability Challenge: Free 2-aminothiophenes are prone to rapid oxidative decomposition and dimerization upon exposure to air, often turning from yellow to black within hours.

  • The Selectivity Challenge: While N-acylation is preferred, the C5 position (if unsubstituted) remains nucleophilic. Vigorous conditions can lead to competitive C-acylation or polymerization.

Mechanism of Base-Catalyzed Acylation

The following diagram illustrates the critical role of DMAP (4-Dimethylaminopyridine) in activating the acyl donor to overcome the poor nucleophilicity of the 2-aminothiophene.

G AcylDonor Acyl Chloride / Anhydride AcylPyridinium N-Acylpyridinium Salt (Activated) AcylDonor->AcylPyridinium Nucleophilic Attack by DMAP DMAP DMAP (Catalyst) DMAP->AcylPyridinium Intermediate Tetrahedral Intermediate AcylPyridinium->Intermediate Attack by Thiophene-NH2 Thiophene 2-Aminothiophene (Weak Nucleophile) Thiophene->Intermediate Intermediate->DMAP Catalyst Regeneration Product N-Acylated Product Intermediate->Product Elimination of DMAP & H+

Figure 1: DMAP-catalyzed activation mechanism. The formation of the highly electrophilic N-acylpyridinium salt is essential to engage the deactivated thiophene amine.

Pre-Experimental Checklist (Critical)

  • Starting Material Status: If your 2-aminothiophene has turned dark brown/black, purify it via short-path silica filtration (eluent: DCM/Hexane) immediately before use. Ideally, use freshly synthesized Gewald products.

  • Inert Atmosphere: All reactions should be performed under Nitrogen or Argon to prevent oxidative dimerization.

  • Solvent Grade: Use anhydrous DCM or THF. Moisture competes for the acylating agent.

Experimental Protocols

Method A: The Standard Protocol (Acid Chlorides/Anhydrides)

Best for: Simple acyl groups (Acetyl, Benzoyl) and robust substrates.

Reagents:

  • 2-Aminothiophene derivative (1.0 equiv)

  • Acyl Chloride or Anhydride (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • DMAP (0.1 equiv) - Crucial for yield

  • Dichloromethane (DCM) (anhydrous, 10 mL/mmol)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve the 2-aminothiophene in anhydrous DCM.
    
  • Base Addition: Add TEA and DMAP. Stir for 5 minutes at Room Temperature (RT).

  • Acylation: Cool the solution to 0°C (ice bath). Add the Acyl Chloride dropwise over 10 minutes. Note: Exotherm control is vital to prevent C-acylation.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (usually 30-50% EtOAc/Hexane). The fluorescent blue/green amine spot will disappear, replaced by a lower Rf, UV-active amide spot.

  • Workup: Quench with sat.

    
    . Extract with DCM (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallization from Ethanol is often sufficient. If chromatography is needed, use a gradient of Hexane/EtOAc.

Method B: The Precision Protocol (HATU Coupling)

Best for: Coupling with complex/chiral Carboxylic Acids or valuable intermediates.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • 2-Aminothiophene (1.0 equiv)

  • DMF (anhydrous, 5 mL/mmol)

Procedure:

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under

    
    .
    
  • Base: Add DIPEA. Stir for 10 minutes at RT to form the activated ester (color often changes to yellow/orange).

  • Coupling: Add the 2-aminothiophene in one portion.

  • Incubation: Stir at RT for 12–16 hours. Note: These deactivated amines react slowly with active esters.

  • Workup: Dilute with EtOAc (excess). Wash aggressively with water (3x) and LiCl solution (to remove DMF), then brine.

  • Purification: Flash chromatography is usually required.

Method C: Microwave-Assisted Protocol

Best for: High-throughput library generation and sterically hindered substrates.

Reagents:

  • 2-Aminothiophene (1.0 equiv)

  • Acyl Chloride (1.5 equiv) or Anhydride

  • Pyridine (used as solvent and base, 2-3 mL)

Procedure:

  • Setup: In a microwave vial (2–5 mL), suspend the amine in Pyridine.

  • Addition: Add the acylating agent.[2] Cap the vial.

  • Irradiation: Heat to 80°C for 10–20 minutes (Dynamic mode, max power 150W).

  • Workup: Pour the reaction mixture into ice-cold water. The product often precipitates. Filter and wash with water.[1][2] If oil forms, extract with EtOAc.

Data Presentation & Troubleshooting

Comparative Efficiency Table
ParameterMethod A (Standard)Method B (HATU)Method C (Microwave)
Substrate Scope Simple R-groupsComplex/Chiral AcidsSterically Hindered
Reaction Time 2–4 Hours12–16 Hours10–20 Minutes
Typical Yield 75–90%60–80%85–95%
Risk Factor C-acylation (if too hot)Racemization (low risk)Pyridine removal
Troubleshooting Guide (Decision Tree)

Troubleshooting Problem Issue Encountered LowYield Low Yield / Incomplete Reaction Problem->LowYield BlackTar Black Tar / Decomposition Problem->BlackTar Impurity New Spot (Not Product) Problem->Impurity Catalyst Add 10-20% DMAP (Method A) LowYield->Catalyst Heat Switch to Method C (Microwave) LowYield->Heat Inert Ensure N2/Ar Atmosphere BlackTar->Inert Fresh Purify Amine immediately before reaction BlackTar->Fresh CAcyl Suspect C-Acylation? Check NMR (C5 proton) Impurity->CAcyl Temp Lower Temp to 0°C Add Reagent Slower CAcyl->Temp

Figure 2: Troubleshooting logic for common acylation failures.

References

  • Gewald Reaction Foundation: Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link

  • 2-Aminothiophene Review: Sabnis, R. W., et al. (1999).[3] 2-Aminothiophenes: Highly Versatile Synthons. Journal of Heterocyclic Chemistry. Link

  • Microwave Synthesis: Sridhar, M., et al. (2007).[4] Microwave-assisted synthesis of 2-aminothiophenes via the Gewald reaction. Tetrahedron Letters. Link

  • Amide Coupling (HATU): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link

  • Stability & Bioactivity: Parveen, A., et al. (2022).[5] An Updated Review On Synthetic Features... of 2-Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one

Topic: Purification & Stability Protocols for Thiophene-Based -Aminoketones Document ID: TSC-2024-THIO-05 Date: October 26, 2023 Status: Active Support Guide Introduction: The "Ticking Clock" of -Aminoketones Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Stability Protocols for Thiophene-Based


-Aminoketones
Document ID:  TSC-2024-THIO-05
Date:  October 26, 2023
Status:  Active Support Guide

Introduction: The "Ticking Clock" of -Aminoketones

Welcome to the technical support hub for 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one . If you are accessing this guide, you are likely encountering a specific, frustrating phenomenon: your crude product—initially a promising oil or solid—is rapidly degrading into a dark, intractable red/brown tar, or your salt formation is yielding a "gummy" precipitate that refuses to crystallize.

The Core Problem: This molecule belongs to the class of


-aminoketones  (structurally analogous to cathinones). The free base form of this compound is inherently unstable. It possesses both a nucleophilic amine and an electrophilic ketone on adjacent carbons. In the free base state, intermolecular condensation occurs rapidly, leading to the formation of 2,5-dihydropyrazine dimers  and subsequent oxidative polymers.

The Golden Rule:

Never store the free base. The path to purity lies in the rapid, low-temperature conversion of the crude free base into a stable salt (typically Hydrochloride or Hydrobromide).

Module 1: The Stability Paradox (Free Base vs. Salt)

The Degradation Mechanism

Users often report a color shift from pale yellow to dark brown within minutes of isolating the free base. This is not simple oxidation; it is a dimerization event.

degradation_pathway FreeBase Free Base (Monomer) SelfCond Intermolecular Attack FreeBase->SelfCond t > 30 mins @ RT Dimer 2,5-Dihydropyrazine (Dimer) SelfCond->Dimer -2 H2O Polymer Oxidative Tars (Red/Brown Oil) Dimer->Polymer Oxidation

Figure 1: The degradation cascade of


-aminoketones in free base form. Speed is the only mitigation.
Troubleshooting Guide: "My Oil Turned Red"
SymptomDiagnosisImmediate Action
Rapid Darkening Dimerization in progress.Do not heat. Dilute immediately in cold Et₂O or DCM and acidify with HCl/IPA or HCl/Dioxane.
Ammonia/Fishy Smell Decomposition/Deamination.The batch may be compromised. Attempt an acid wash (pH 3) to extract remaining amine, discard organics, then basify and re-extract cold.
Insoluble Sludge Polymerized pyrazines.Filter off the sludge. It is insoluble in most solvents and cannot be reversed. Save the filtrate.

Module 2: Purification & Crystallization Protocols

The 5-chlorothiophene moiety adds lipophilicity compared to phenyl analogs, altering solubility profiles. The chlorine atom at position 5 is relatively stable, but the thiophene ring is sensitive to strong Lewis acids which can cause polymerization.

Protocol A: The "Acid Trap" Isolation (Recommended)

Use this method to isolate the stable HCl salt directly from the reaction mixture or workup.

  • Cold Extraction: Perform all extractions of the free base using ice-cold solvents (DCM or MTBE). Keep the temperature below 10°C .

  • Drying: Dry the organic layer over anhydrous MgSO₄ for no more than 10 minutes. Do not use rotary evaporation to dryness.

  • Precipitation:

    • Transfer the dried organic solution to a beaker in an ice bath.

    • Add HCl in Isopropanol (5-6N) dropwise with vigorous stirring.

    • Target pH: 3-4. Do not over-acidify (pH < 1), as excess acid can promote thiophene degradation or trap impurities.

  • Filtration: The HCl salt should precipitate as a white to off-white solid. Filter immediately and wash with cold acetone.

Protocol B: Recrystallization of the Salt

If your salt is colored or gummy, use this solvent selection guide.

Solvent System Compatibility Table

Solvent SystemSuitabilityNotes
MeOH / Et₂O ⭐⭐⭐⭐⭐ (Excellent)Dissolve in min. hot MeOH, add Et₂O until turbid. Cool to -20°C.
IPA (Isopropanol) ⭐⭐⭐⭐ (Good)Good for removing non-polar thiophene byproducts.
Acetone ⭐⭐⭐ (Wash only)Excellent for washing; poor for dissolving the salt.
Water / EtOH ⭐⭐ (Risky)High risk of hydrolysis. Avoid water if possible.
Ethyl Acetate ⭐ (Poor)Salts are generally insoluble; use as an anti-solvent only.

Module 3: Thiophene-Specific Challenges

The thiophene ring introduces specific impurity profiles distinct from phenyl-based cathinones.

Impurity Profile: The "Sulfur" Contaminants
  • Issue: A persistent "garlic" or sulfurous odor even after salt formation.

  • Cause: Incomplete removal of thiophene precursors or ring-opened sulfides.

  • Solution:

    • Charcoal Scrub: Dissolve the crude salt in hot MeOH. Add activated charcoal (5% w/w). Stir for 15 mins. Filter hot through Celite.

    • Non-Polar Wash: Before basifying (if reprocessing), wash the acidic aqueous phase with Hexanes or Toluene . This removes neutral thiophene impurities while keeping the amine salt in the water.

purification_logic Start Crude Reaction Mixture AcidWash Acid/Base Extraction (Keep Cold <10°C) Start->AcidWash OrgWash Wash Aq. Acid with Toluene (Removes Thiophene Neutrals) AcidWash->OrgWash Basify Basify to pH 10 Extract into DCM OrgWash->Basify Acidify Add HCl/IPA Do NOT Evaporate Basify->Acidify Cryst Recrystallize (MeOH/Et2O) Acidify->Cryst

Figure 2: Logic flow for removing thiophene-specific impurities.

Frequently Asked Questions (FAQ)

Q: My product oiled out when I added the HCl. How do I fix it? A: "Oiling out" occurs when the salt forms faster than it can crystallize, or if the solvent is too polar.

  • Fix: Decant the supernatant. Dissolve the oil in a minimum amount of hot Isopropanol (IPA) . Add a seed crystal if available. Scratch the glass sides of the flask with a rod. Let it cool very slowly to room temperature, then to 4°C.

Q: Can I use gas HCl instead of HCl/solvent? A: Yes, bubbling dry HCl gas through a solution of the free base in dry Diethyl Ether is the "Gold Standard" for high-purity salts. However, it requires strict moisture control. If the ether is wet, you will get a sticky gum.

Q: The 5-Chloro substituent—is it stable? A: Generally, yes. However, avoid using palladium catalysts (hydrogenation) for any deprotection steps if possible, as hydrodehalogenation (removing the Cl) can occur on the thiophene ring under standard Pd/C + H₂ conditions.

References

  • Dimeriz

    
    -Aminoketones: 
    
    • Mechanism:[1][2] The inherent instability of

      
      -aminoketones leads to self-condensation into 2,5-dihydropyrazines.
      
    • Source:Journal of the Chemical Society D, "Synthesis and properties of 2,5-dihydro-3,6-dimethylpyrazine".

  • Purification of Thiophene Amines

    • Methodology: Protocols for handling sensitive aminothiophene derivatives and salt crystalliz
    • Source:National Institutes of Health (PMC), "Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride". (Note: Generalized reference for thiophene amine salt handling).

  • General Recrystallization of Amine Salts

    • Solvent Selection: Guidelines for recrystallizing hydrochloride salts using alcohol/ether systems.
    • Source:University of Rochester, "Reagents & Solvents: Solvents for Recrystallization".

  • Handling of Unstable Free Bases

    • Acidification Protocols: Patent literature describing the immediate acidification of aminoketones to prevent degrad
    • Source:Google Patents, US2585988A "Method of preparing aminoketones".

Disclaimer: This guide is for research and development purposes only. The compound discussed may be subject to regulatory controls depending on your jurisdiction. Ensure all work is conducted in compliance with local laws and safety standards.

Sources

Optimization

Side reactions in the synthesis of 2-amino-5-chlorothiophenes

Technical Support Center: Thiophene Synthesis & Functionalization Topic: Side Reactions in the Synthesis of 2-Amino-5-Chlorothiophenes Ticket ID: #THIO-5CL-SYNTH-001 Status: Open Assigned Specialist: Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene Synthesis & Functionalization Topic: Side Reactions in the Synthesis of 2-Amino-5-Chlorothiophenes Ticket ID: #THIO-5CL-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 2-amino-5-chlorothiophenes presents a unique paradox: the 2-amino group renders the thiophene ring highly electron-rich, facilitating electrophilic substitution (chlorination), but simultaneously makes the system prone to rapid oxidative decomposition ("tarring").

This guide addresses the three critical failure modes encountered during production:

  • Oxidative Dimerization during the Gewald formation.

  • Regiochemical Ambiguity (C3 vs. C5 chlorination) during functionalization.

  • Stability Issues of the free base.

Module 1: The Gewald Reaction Landscape

Context: Most users generate the 2-aminothiophene scaffold via the Gewald reaction before attempting chlorination.

The Core Problem: The Gewald reaction is a multi-component condensation that relies on the formation of polysulfide intermediates. If the "sulfur uptake" step is slow, the intermediate nitriles undergo self-condensation, leading to dark, insoluble oligomers.

Troubleshooting Guide: Gewald Impurities
SymptomProbable CauseCorrective Action
Product is black/tarry Oxidative Polymerization. The free amine is oxidizing in air or reacting with excess sulfur.Protocol Adjustment: Perform workup under

. Add a reducing agent (e.g.,

) during the quench to destroy polysulfides.
Low Yield (<30%) Knoevenagel Stalling. The initial condensation between the ketone/aldehyde and nitrile is reversible.Catalyst Switch: Switch from

to Morpholine or Piperidine . The secondary amine forms a more reactive iminium intermediate.
M+32 / M+64 Peaks Sulfur Extrusion Failure. Polysulfide chains (

) incorporated into the ring or side chains.
Reflux Time: Increase reflux time. The extrusion of sulfur to form the aromatic thiophene is the thermodynamic sink; premature stopping leaves polysulfides.
Visualizing the Failure Pathways

The following diagram illustrates where the Gewald mechanism diverges into side reactions.

Gewald_Failures Start Reagents: Ketone + Activated Nitrile + S8 Knoevenagel Intermediate A: Alkylidene Nitrile Start->Knoevenagel Base Catalyst Sulfur_Attack Intermediate B: Polysulfide Adduct Knoevenagel->Sulfur_Attack S8 / Morpholine Side_Aldol Side Reaction: Aldol Condensation (Oligomers) Knoevenagel->Side_Aldol Slow Sulfur Uptake Cyclization Intermediate C: Iminothiolactone Sulfur_Attack->Cyclization Product Target: 2-Aminothiophene Cyclization->Product Tautomerization Side_Dimer Side Reaction: Oxidative Dimerization (Disulfides/Azo) Product->Side_Dimer Air Oxidation (pH > 7)

Figure 1: Critical bifurcation points in the Gewald synthesis where impurities arise.

Module 2: Chlorination & Regioselectivity

Context: Direct chlorination of 2-aminothiophene is rarely successful due to oxidation. The "Technical Support" recommended route is the chlorination of the N-protected species or the HCl salt .

The Core Problem: The amino group (


) is a strong ortho/para director. In thiophenes, C3 is ortho and C5 is para.
  • If C3 is unsubstituted (e.g., using acetaldehyde in Gewald), chlorination yields a mixture of 3-Cl, 5-Cl, and 3,5-di-Cl.

  • If C3 is substituted (e.g., Gewald esters), chlorination occurs at C5, but over-chlorination can attack the ester alkyl groups.

Protocol: Selective 5-Chlorination using NCS

Why this works: N-Chlorosuccinimide (NCS) provides a "soft" source of


 that avoids the harsh oxidative conditions of 

gas.

Step-by-Step Methodology:

  • Protection: Convert the 2-aminothiophene to N-(thiophen-2-yl)acetamide using acetic anhydride (

    
    ).
    
    • Reason: Acetylation dampens the electron density of the ring, preventing explosion/tarring, and sterically hinders the N-position to prevent N-chlorination.

  • Chlorination:

    • Dissolve the acetamide (1.0 eq) in THF or DMF (0.1 M).

    • Cool to 0°C .

    • Add NCS (1.05 eq) portion-wise over 30 minutes.

    • Critical Check: Monitor by TLC. If the reaction stalls, add a catalytic amount of HCl (activates NCS).

  • Deprotection (Optional): Hydrolyze with dilute HCl/MeOH if the free amine is required (see Module 3 for storage).

FAQ: Chlorination Anomalies

Q: I see a byproduct with M+34 mass units. What is it? A: This is N-chlorination . The chlorine has attached to the nitrogen instead of the carbon ring.

  • Fix: This is often reversible. Treat the crude mixture with dilute sodium thiosulfate or heat it; the N-Cl bond is weaker than the C-Cl bond and may rearrange or reduce.

Q: Why did my reaction turn purple/green? A: This indicates the formation of Thiophene Radical Cations . You are oxidizing the ring.

  • Fix: Ensure your NCS is recrystallized (white, not yellow) and exclude light. Use an antioxidant (BHT) in trace amounts if the problem persists.

Module 3: Stability & Storage (The "Black Tar" Issue)

The Core Problem: 2-Amino-5-chlorothiophenes are inherently unstable as free bases. The electron-withdrawing chlorine helps slightly compared to the parent 2-aminothiophene, but they still undergo auto-oxidation to form imino-thiolactones or diazo-like dimers.

Storage Protocol (Self-Validating System)

Never store the free base. Always convert to a salt.

Salt FormStabilitySolubilityRecommended For
Hydrochloride (HCl) High (Months)Water/MeOHLong-term storage.
Tosylate (TsOH) Very High (Years)Organic SolventsUse in subsequent coupling reactions.
Free Base Critical (< 24h) DCM/EtOAcDo not store. Use immediately.

Synthesis of the Stable Salt:

  • Dissolve the crude 2-amino-5-chlorothiophene in dry Diethyl Ether (

    
    ).
    
  • Cool to 0°C.

  • Add 2M HCl in

    
     dropwise.
    
  • Filter the precipitate immediately under Argon. Do not let it dry in air.

References

  • Gewald Reaction Mechanism & Kinetics

    • Title: Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.[1][2][3][4][5][6]

    • Source: J. Org.[1][7] Chem. 2024, 89, 13.

    • URL:[Link]

  • Chlorination Methodologies Title: N-Chlorosuccinimide (NCS): A Comprehensive Technical Guide to its Mechanism of Action. Source: BenchChem Technical Library.
  • Thiophene Stability & Deriv

    • Title: Green methodologies for the synthesis of 2-aminothiophene (Review of stability and synthetic routes).
    • Source: Mol. Divers. 2022.[7]

    • URL:[Link]

Sources

Troubleshooting

Thiophene Synthesis &amp; Functionalization: Technical Support Hub

Status: Operational Ticket ID: THIO-CAT-001 Subject: Overcoming Catalyst Poisoning & Deactivation Assigned Specialist: Senior Application Scientist, Catalysis Division Core Directive: The "Thiophene Effect" Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: THIO-CAT-001 Subject: Overcoming Catalyst Poisoning & Deactivation Assigned Specialist: Senior Application Scientist, Catalysis Division

Core Directive: The "Thiophene Effect"

Welcome to the technical support hub for thiophene chemistry. If you are here, you are likely experiencing the "Thiophene Effect"—a phenomenon where sulfur-containing heterocycles deactivate transition metal catalysts (Pd, Pt, Ni) or foul acidic heterogeneous supports.

This guide is not a textbook; it is a troubleshooting manual designed to diagnose the specific mode of failure in your reactor and provide an immediate, chemically grounded resolution.

Diagnostic Module: Is it Poisoning or Instability?

Before changing ligands or increasing loading, you must confirm the failure mode.

User Question: "My reaction starts well but plateaus at 40% conversion. Adding more catalyst doesn't help. Is this poisoning?"

Technical Analysis: Yes, this is the classic kinetic signature of product inhibition or poisoning .

  • Decomposition: Reaction rate slows gradually as the catalyst aggregates (Pd black formation).

  • Poisoning: Reaction stops abruptly or exhibits an induction period followed by rapid death. Sulfur in thiophene (or thiol impurities) binds irreversibly to the metal center, occupying the vacant coordination sites required for the oxidative addition or transmetallation steps.

Visual Diagnostic Workflow

DiagnosticTree Start Reaction Stalled/Failed CheckColor Check Reaction Mixture Color Start->CheckColor BlackPrecip Black Precipitate (Pd Black)? CheckColor->BlackPrecip YesBlack Catalyst Aggregation/Decomposition BlackPrecip->YesBlack Yes NoBlack Solution Remains Homogeneous BlackPrecip->NoBlack No Action1 Fix: Bulky Ligands / NHCs YesBlack->Action1 Stabilize Pd(0) KineticCheck Check Kinetic Profile NoBlack->KineticCheck Induction Long Induction Period? KineticCheck->Induction YesInduction Substrate Inhibition (S-binding) Induction->YesInduction Yes NoInduction Rapid Initial Rate -> Stop Induction->NoInduction No YesInduction->Action1 Action2 Fix: Scavengers / CuTC Mediator NoInduction->Action2

Figure 1: Diagnostic decision tree to distinguish between catalyst decomposition (aggregation) and sulfur-based poisoning/inhibition.

Troubleshooting Guide: Cross-Coupling (Suzuki/Stille/Buchwald)

Context: You are functionalizing a thiophene ring (e.g., 2-bromothiophene) using Palladium catalysis.

Issue 1: The Catalyst "Dies" Immediately

Root Cause: The sulfur atom in the thiophene ring acts as a soft Lewis base, coordinating strongly to the soft Pd(II) intermediate. This forms a stable, unreactive "resting state" complex (heteroatom chelation), preventing the catalytic cycle from turning over.

Solution: Displace Sulfur with "Bulky" Ligands You cannot stop sulfur from binding, but you can out-compete it using sterically demanding, electron-rich ligands. These ligands create a "protective shell" around the Pd center that allows the substrate to react but prevents the formation of stable S-Pd-S clusters.

Recommended Ligand Systems:

Ligand ClassSpecific LigandsMechanism of ActionBest For
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos Steric bulk prevents bis-coordination; secondary interaction with Pd stabilizes the active species.Suzuki-Miyaura of 2-substituted thiophenes.
NHCs (Carbenes) PEPPSI-IPr, Pd-NHC-G3 Extremely strong sigma-donation makes the Pd-NHC bond unbreakable by sulfur.Difficult couplings (Buchwald-Hartwig amination).
Bulky Trialkylphosphines P(t-Bu)3 High electron density facilitates oxidative addition; bulk prevents poisoning.Stille/Negishi couplings.

Protocol: High-Resistance Suzuki Coupling

  • Catalyst: Use a pre-catalyst like XPhos Pd G2 or Pd(OAc)2 + SPhos (1:2 ratio). Do not use Pd(PPh3)4 (it is too labile and easily poisoned).

  • Base: Use mild bases like K3PO4 or Cs2CO3 in anhydrous solvents (Dioxane/Toluene) to minimize hydrolytic side reactions.

  • Temperature: Heat to 80-100°C. High temperature promotes the dissociation of the poisoning sulfur species, shifting the equilibrium toward the active cycle.

Issue 2: Reaction Fails with Thioesters (Liebeskind-Srogl)

User Question: "I am trying to couple a thiophene thioester, but the reaction won't proceed."

Solution: The Copper Effect (CuTC) Standard Pd-catalysis fails here because the sulfur leaving group poisons the catalyst. You need a "sulfur scavenger" that also facilitates transmetallation.

The Fix: Add Copper(I) Thiophene-2-carboxylate (CuTC) .[1][2][3]

  • Mechanism: CuTC coordinates to the sulfur of the thioester, activating the C-S bond for oxidative addition and simultaneously sequestering the sulfur byproduct so it does not poison the Palladium.

  • Stoichiometry: Use 1.2 - 1.5 equivalents of CuTC relative to the thioester.

Troubleshooting Guide: De Novo Ring Synthesis (Paal-Knorr/Gewald)

Context: You are building the thiophene ring from acyclic precursors (e.g., 1,4-diketones + Lawesson's Reagent).

Issue 3: Low Yield & "Tar" Formation

Root Cause: Polymerization (Coking). In acid-catalyzed cyclizations (Paal-Knorr), the thiophene product is electron-rich and prone to electrophilic attack by the starting materials or the acid catalyst itself, leading to oligomers (tar).

Solution: Heterogeneous Catalyst Management If using solid acid catalysts (Zeolites, Alumina):

  • Acidity Control: Switch from strong Brønsted acids (H-ZSM-5) to milder Lewis acids (Gamma-Alumina or doped Zirconia). Strong proton donors initiate polymerization of the furan/thiophene intermediates.

  • Solvent Effect: Run the reaction in a biphasic system (e.g., Toluene/Water) if possible, or use microwave irradiation to shorten the thermal exposure time, reducing the window for polymerization.

Mechanistic Visualization: Poisoning vs. Protection

PoisoningMechanism cluster_Poison Poisoning Pathway cluster_Solution Protected Pathway Pd Pd Active Center Thiophene Thiophene (Sulfur) Pd->Thiophene Strong Coordination (Blocks Active Site) Ligand Bulky Ligand (e.g., XPhos) Ligand->Pd Steric Shielding (Prevents S-Binding) caption Figure 2: Competition between Sulfur poisoning and Ligand protection.

[2]

FAQ: Impurity Management

Q: Can trace sulfur in my starting material kill the reaction? A: Yes. Even ppm levels of free thiols (R-SH) or disulfides left over from the synthesis of your thiophene precursor can poison Pd catalysts.

Q: How do I clean my thiophene precursor? A: Standard chromatography is often insufficient for trace thiols. Protocol:

  • Wash: Wash the organic layer with dilute NaOCl (Bleach) or KMnO4 (if your molecule tolerates oxidation). This oxidizes thiols to sulfonates, which are water-soluble and non-poisoning.

  • Scavenge: Stir the precursor with active charcoal or Cu-modified silica for 1 hour before filtering and using in the coupling reaction.

References

  • Mechanisms of Catalyst Deactivation

    • Argyle, M. D., & Bartholomew, C. H. (2015).[4] Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts.

  • Pd-Catalyzed Coupling of Thiophenes (Ligand Effects)

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.
  • The "Copper Effect" (CuTC)

    • Innitze, A. et al. (2005).[3] Copper(I) Thiophene-2-carboxylate (CuTC).[1][2][3] Synlett.

  • Paal-Knorr & Heterogeneous Synthesis

    • Li, Y. et al. (2014). Efficient Phosphine-Free Direct C–H Arylation of Thiophenes. Journal of Organic Chemistry.
  • Scavenging Sulfur Impurities

    • Welch, C. J. et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

Sources

Optimization

Technical Support Center: Stability of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one. Here, we address common stability issues encountered wh...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one. Here, we address common stability issues encountered when handling this compound in solution, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experimental work. Each issue is followed by an analysis of potential causes and actionable, step-by-step protocols for resolution.

Issue 1: Rapid Degradation of the Compound in Aqueous Buffers

Question: I've observed a rapid loss of my compound, 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one, when dissolved in my standard phosphate-buffered saline (PBS) at pH 7.4. My analytical results show multiple new peaks in the chromatogram within a few hours. What is happening and how can I prevent this?

Analysis of Potential Causes:

The structure of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one, an α-aminoketone, contains functional groups susceptible to degradation in aqueous environments, particularly at neutral to alkaline pH. The primary degradation pathways include:

  • Hydrolysis: The ketone functional group can be susceptible to nucleophilic attack by water or hydroxide ions, which is often the initial step in various degradation reactions. While α-aminoketones are generally more stable than α-hydroxyketones, the presence of the amino group can influence the electronic properties of the carbonyl group.

  • Oxidation: The primary amine and the electron-rich thiophene ring are both susceptible to oxidation.[1][2] The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones, especially in the presence of atmospheric oxygen or trace metal ions that can catalyze oxidation.[1] Similarly, primary amines can undergo oxidative deamination.

  • pH-Dependent Instability: The stability of α-aminoketones can be highly pH-dependent. At neutral or alkaline pH, the free amine is more nucleophilic and can potentially participate in intermolecular reactions or facilitate degradation pathways. Studies on other α-amino compounds have shown that pH plays a critical role in their stability.[3]

Mitigation Protocol:

  • pH Optimization: The first and most critical step is to determine the optimal pH for your solution.

    • Recommendation: Prepare your solutions in a slightly acidic buffer, in the pH range of 3 to 5.[4] This protonates the primary amine, reducing its nucleophilicity and potential for side reactions.

    • Screening Experiment:

      • Prepare small-scale solutions of your compound in a series of buffers with varying pH (e.g., citrate buffer at pH 3, 4, and 5, and acetate buffer at pH 4 and 5).

      • Include a control at pH 7.4 (if experimentally permissible for short durations).

      • Incubate the solutions under your typical experimental conditions (e.g., room temperature, 37°C).

      • Analyze the samples by a stability-indicating method like HPLC at regular intervals (e.g., 0, 2, 4, 8, and 24 hours) to determine the pH at which the compound is most stable.[5]

  • Use of Antioxidants: If oxidation is a suspected cause of degradation, the addition of antioxidants can be beneficial.

    • Recommendation: Consider adding antioxidants such as ascorbic acid (vitamin C), Trolox, or butylated hydroxytoluene (BHT) to your buffer.

    • Procedure:

      • Prepare a stock solution of the chosen antioxidant.

      • Add the antioxidant to your optimized buffer before dissolving your compound. A typical starting concentration is 0.01-0.1% (w/v).

      • Evaluate the stability of your compound in the presence and absence of the antioxidant using HPLC.

  • Inert Atmosphere: To minimize oxidation, prepare and handle your solutions under an inert atmosphere.

    • Procedure:

      • Degas your buffer by sparging with an inert gas like nitrogen or argon for 15-30 minutes before use.

      • Prepare your solutions in a glove box or by using Schlenk line techniques if available.

      • Store the prepared solutions in vials with headspace purged with nitrogen or argon.[6]

Issue 2: Solution Turns Yellow or Brown Over Time

Question: My stock solution of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one in DMSO, which was initially colorless, has developed a yellow to brownish tint after a few days of storage at 4°C. Is the compound still usable?

Analysis of Potential Causes:

The development of color often indicates the formation of degradation products with extended chromophores. For thiophene-containing compounds, this can be a sign of:

  • Oxidative Degradation: Oxidation of the thiophene ring can lead to the formation of colored byproducts.[1]

  • Photodegradation: Thiophene derivatives can be sensitive to light, particularly UV radiation, which can induce the formation of reactive species and subsequent degradation.[1]

  • Polymerization: Under certain conditions, such as the presence of acidic impurities or light, thiophene-containing molecules can undergo polymerization, leading to colored products.[1]

Troubleshooting Workflow:

A Color Change Observed B Analyze purity by HPLC/LC-MS A->B C Is purity acceptable for the intended application? B->C D Proceed with caution. Consider re-purification if necessary. C->D Yes E Discard the solution C->E No F Implement preventative measures for new solutions D->F E->F G Store in amber vials or wrap in foil F->G Protect from light H Store under inert gas (Ar or N2) F->H Prevent oxidation I Use high-purity, anhydrous DMSO F->I Ensure solvent quality J Prepare fresh solutions before use F->J Minimize storage time

Caption: Troubleshooting workflow for color change in solution.

Mitigation Protocol:

  • Purity Assessment: Before using a discolored solution, it is crucial to assess its purity.

    • Action: Analyze the solution using a high-resolution chromatographic technique like HPLC or LC-MS to quantify the amount of remaining parent compound and identify any major degradation products.[7]

  • Protection from Light:

    • Recommendation: Always store solutions of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[6]

  • Solvent Quality and Storage:

    • Recommendation: Use high-purity, anhydrous grade solvents. For long-term storage, consider storing aliquots of the stock solution at -80°C to minimize degradation.[8]

Issue 3: Precipitation of the Compound from Aqueous Solution

Question: My compound precipitates out of my aqueous buffer after a short period, even at concentrations that should be within its solubility limit. What could be causing this?

Analysis of Potential Causes:

  • pH-Dependent Solubility: The compound has a primary amine, which is basic. The solubility of such compounds is often pH-dependent. At higher pH values, the amine is in its free base form, which is typically less water-soluble than its protonated salt form.

  • Salt Form Conversion: If you are using a salt form of the compound (e.g., the hydrochloride salt), dissolving it in a buffer with a pH higher than the pKa of the amine can cause its conversion to the less soluble free base.

  • Degradation to an Insoluble Product: It is possible that the compound is degrading to a less soluble species, which then precipitates.

Mitigation Protocol:

  • Adjusting pH:

    • Action: Lower the pH of your buffer. As discussed in Issue 1, a slightly acidic pH (3-5) will keep the primary amine protonated, forming a more soluble salt.

  • Use of Co-solvents:

    • Recommendation: If your experimental system allows, consider the use of a water-miscible organic co-solvent to increase the solubility of your compound.[4]

    • Examples: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can be used at low percentages (e.g., 1-5% v/v).

    • Caution: Always verify the compatibility of any co-solvent with your experimental system (e.g., cell-based assays) as they can have their own biological effects.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry place. For extended storage, refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended to protect against moisture and oxidation.[1]

Q2: What are the best solvents for preparing stock solutions?

A2: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally good choices for preparing high-concentration stock solutions. For aqueous experiments, it is best to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer immediately before use to minimize the time the compound spends in the aqueous environment.

Q3: How can I monitor the stability of my compound in solution?

A3: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[5] An ideal method should be able to separate the parent compound from its degradation products.

Table 1: Example HPLC Method for Stability Analysis

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or optimal wavelength for the compound)
Injection Volume 10 µL

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Avoid strong oxidizing agents, strong acids, and strong bases. The primary amine can react with aldehydes and ketones. The thiophene ring can be sensitive to certain electrophilic reagents.[2] It is always good practice to perform compatibility studies if you are mixing the compound with other reactive molecules.

Potential Degradation Pathways

The following diagram illustrates the likely points of instability on the 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one molecule.

Caption: Key reactive sites on 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one susceptible to degradation.

References

  • Zhou, Z., Cheng, Q.-Q., & Kürti, L. (2019). Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones. Journal of the American Chemical Society, 141(5), 2242–2246. [Link]

  • American Chemical Society. (2019). Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones. ACS Publications. [Link]

  • Zhou, Z., Cheng, Q.-Q., & Kürti, L. (2019). Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones. PMC. [Link]

  • Möhrle, H., & Rohn, C. (2007). Oxidation of Cyclic α-Aminoketones.
  • Herbas, C. A., et al. (2014). Chemistry of free radicals produced by oxidation of endogenous α-aminoketones: a study of 5-aminolevulinic acid and α-aminoacetone by fast kinetics spectroscopy. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(6), 1955-1964.
  • Kaur, M., & Singh, V. (2023). Synthesis of α-amino carbonyl compounds: a brief review. RSC Advances, 13(20), 13359-13381.
  • Cárdenas-Jirón, G. I., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(4), 2449.
  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

  • Heyl, G., & Herr, M. E. (1951). REACTIONS OF AMINES. VI. SYNTHESIS OF α-AMINO KETONES AND ACIDS FROM IMINO DERIVATIVES. Journal of the American Chemical Society, 73(12), 5803–5805.
  • Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273.
  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147-154.
  • Wikipedia. (n.d.). α-Ketol rearrangement. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. [Link]

  • Shrestha, N., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 957.
  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Timsina, R., & Tammam, S. N. (2022). Strategies for improving peptide stability and delivery. Queen's University Belfast.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • IKEV. (n.d.). The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. [Link]

  • Carey, F. (2023). Thiophene: An Overview of Its Properties. Organic Chemistry: Current Research, 12(3), 318.
  • Chew, J. W., & Chan, L. W. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 2015.
  • CEC. (2021, November 15). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II [Video]. YouTube. [Link]

  • Auclair, J., & Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 23-27.
  • Copley, S. D. (2017). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual review of microbiology, 71, 19-38.

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aminothiophenes

This guide provides in-depth troubleshooting strategies for resolving peak tailing in the HPLC analysis of aminothiophenes. As basic compounds, aminothiophenes are particularly susceptible to secondary interactions with...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies for resolving peak tailing in the HPLC analysis of aminothiophenes. As basic compounds, aminothiophenes are particularly susceptible to secondary interactions with the stationary phase, leading to asymmetrical peaks that can compromise quantification and resolution. This resource offers a structured, question-and-answer approach to diagnose and solve these common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing with my aminothiophene compound. What are the primary causes?

Peak tailing for basic compounds like aminothiophenes in reversed-phase HPLC is most commonly caused by secondary interactions with the stationary phase.[1][2][3] The primary culprits are:

  • Silanol Interactions: Silica-based columns have residual silanol groups (Si-OH) on their surface.[4][5] At mobile phase pH values above 3, these silanols can become deprotonated and negatively charged (Si-O⁻), leading to strong ionic interactions with the positively charged amine groups of your aminothiophene.[1][2][6] This secondary retention mechanism is a major cause of peak tailing.[2][5]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your aminothiophene, the compound will exist in both ionized and non-ionized forms, which can lead to peak broadening and tailing.[1][7][8]

  • Trace Metal Contamination: The silica matrix of the column can contain trace metals like iron and aluminum, which can act as ion-exchange sites or increase the acidity of neighboring silanol groups, exacerbating peak tailing.[4]

Q2: How does the mobile phase pH specifically affect the peak shape of my aminothiophene?

The pH of the mobile phase is a critical parameter that directly influences the ionization state of both your aminothiophene analyte and the stationary phase, thereby affecting retention and peak shape.[7][8][9]

  • Analyte Ionization: Aminothiophenes are basic compounds. As the mobile phase pH decreases, the amine functional groups become protonated (positively charged).[7] Conversely, as the pH increases, they become deprotonated (neutral).

  • Stationary Phase Ionization: The silanol groups on a silica-based stationary phase are acidic and have a pKa in the range of 4-5.[6] At low pH (below 3), they are protonated and neutral. At higher pH values, they become deprotonated and negatively charged.[6][10]

The ideal scenario for good peak shape is to have a consistent interaction between the analyte and the stationary phase. Significant peak tailing often occurs at mid-range pH (e.g., pH 4-7) where both the aminothiophene is protonated and the silanols are deprotonated, leading to strong secondary ionic interactions.[1][2]

To achieve symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa of your analyte.[7][9][11]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Conditions

A systematic approach to optimizing your mobile phase can often resolve peak tailing issues with aminothiophenes.

Step 1: Adjusting Mobile Phase pH

The first and often most effective step is to adjust the mobile phase pH to minimize secondary silanol interactions.

  • Low pH Approach (pH 2-3): Operating at a low pH ensures that the silanol groups on the stationary phase are fully protonated (neutral), thus eliminating the ionic interaction with your protonated aminothiophene.[2][4][5] This is a very common and effective strategy.

    • Protocol:

      • Prepare your aqueous mobile phase component.

      • Add a suitable buffer, such as phosphate or formate, to a concentration of 10-25 mM.

      • Adjust the pH to between 2.5 and 3.0 using an acid like phosphoric acid or formic acid.

      • Filter the buffer before mixing with the organic modifier.

  • High pH Approach (pH > 8): An alternative is to use a high pH mobile phase. At a pH well above the pKa of the aminothiophene, the analyte will be in its neutral, free-base form, which can also lead to improved peak shape.[12] This approach requires a pH-stable column.

    • Protocol:

      • Use a column specifically designed for high pH stability (e.g., hybrid silica or polymer-based).

      • Prepare your aqueous mobile phase component with a buffer suitable for the high pH range, such as ammonium bicarbonate or borate.

      • Adjust the pH to 9 or higher.

      • Filter the buffer before use.

Step 2: Incorporating Mobile Phase Additives

If pH adjustment alone is insufficient, consider adding a competitive agent to the mobile phase to mask the residual silanol groups.

  • Basic Additives (e.g., Triethylamine - TEA): Small, basic molecules like TEA can be added to the mobile phase to compete with your aminothiophene for interaction with the active silanol sites.[6][13]

    • Protocol: Add triethylamine to the aqueous portion of the mobile phase at a concentration of 10-25 mM. Adjust the pH as needed. Note that TEA is not MS-friendly.

  • Ion-Pairing Agents: For highly polar aminothiophenes that have poor retention even at low pH, an ion-pairing agent can be used. These reagents, such as alkyl sulfonates, form a neutral ion-pair with the protonated aminothiophene, increasing its hydrophobicity and retention in reversed-phase chromatography.[14][15][16][17]

    • Protocol:

      • Select an appropriate ion-pairing reagent (e.g., sodium 1-hexanesulfonate).

      • Add the reagent to the aqueous mobile phase at a concentration of 5-10 mM.

      • Adjust the pH to ensure both the analyte and the ion-pairing agent are ionized.

Mobile Phase Additive Mechanism of Action Typical Concentration Considerations
Triethylamine (TEA) Competes with basic analytes for active silanol sites.[6][13]10-25 mMNot MS-compatible.
Ammonium Formate/Acetate Acts as a buffer and can help mask silanol interactions.10-20 mMMS-compatible.
Alkyl Sulfonates (e.g., Hexanesulfonate) Forms a neutral ion-pair with the protonated basic analyte, increasing retention and improving peak shape.[16]5-10 mMCan be difficult to remove from the column.
Guide 2: Selecting the Appropriate HPLC Column

The choice of HPLC column is paramount for achieving good peak shape with basic compounds.

Step 1: Choose a High-Purity, End-Capped Column

Modern HPLC columns are manufactured with high-purity silica (Type B) that has a lower metal content and fewer acidic silanol groups compared to older Type A silica.[4][6] Additionally, end-capping, a process where residual silanol groups are chemically bonded with a small, non-polar group, further reduces their activity.[2][5]

  • Recommendation: Always start with a high-purity, end-capped C18 or C8 column for aminothiophene analysis.

Step 2: Consider Alternative Stationary Phases

If peak tailing persists even with a high-quality end-capped column, consider stationary phases designed to minimize silanol interactions.

Column Type Description Advantages for Aminothiophenes
Polar-Embedded Phases The stationary phase contains a polar group (e.g., amide, carbamate) embedded within the alkyl chain.The polar group helps to shield the basic analyte from interacting with residual silanol groups.
Hybrid Silica Phases The stationary phase is a hybrid of silica and organic polymer.These columns have a wider usable pH range and often exhibit reduced silanol activity.[4][18]
Polymer-Based Phases The stationary phase is based on an organic polymer (e.g., polystyrene-divinylbenzene).These columns have no silanol groups and are stable across a wide pH range.[4]
Guide 3: Optimizing Sample and System Parameters

Sometimes, the source of peak tailing lies outside of the column and mobile phase chemistry.

Step 1: Evaluate the Sample Solvent

The composition of the solvent in which your sample is dissolved can have a significant impact on peak shape.[19][20][21][22] If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including tailing or fronting.[21][23]

  • Protocol:

    • Ideally, dissolve your aminothiophene sample in the initial mobile phase.

    • If solubility is an issue, use the weakest solvent possible that will fully dissolve your sample.

    • If a strong solvent must be used, reduce the injection volume.

Step 2: Check for System Issues

Extra-column band broadening can contribute to poor peak shape.

  • Check for Dead Volume: Ensure all tubing and connections are properly fitted to minimize dead volume. Use narrow internal diameter tubing where possible.[1]

  • Column Contamination and Voids: If the column has been used extensively, it may be contaminated or have a void at the inlet.[3] Try flushing the column with a strong solvent or reversing it (if the manufacturer allows) to wash out contaminants. If a void is suspected, the column may need to be replaced.[2]

Troubleshooting Workflow

Below is a systematic workflow to guide you through resolving peak tailing issues with aminothiophenes.

Sources

Optimization

How to interpret mass spectrometry fragmentation of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one

Ticket Subject: Fragmentation Analysis of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one Case ID: #5CL-THIO-MS-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Context You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Fragmentation Analysis of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one Case ID: #5CL-THIO-MS-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Context

You are analyzing 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one , a synthetic cathinone derivative where the traditional benzene ring is replaced by a 5-chlorothiophene moiety. In forensic and metabolic contexts, this molecule behaves similarly to other


-keto amphetamines but presents unique mass spectral challenges due to the sulfur heteroatom and the chlorine substituent.

Molecular Specifications:

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  189.0015 Da
    
  • Precursor Ion

    
    :  190.0088 Da
    
  • Key Structural Feature: The "thiophene-2-carbonyl" core creates a distinct isotopic and fragmentation signature compared to phenyl-based cathinones (e.g., methcathinone).

Mechanism of Fragmentation (The "Why")

To interpret the spectrum correctly, you must understand the two dominant energy pathways in the collision cell.

A. The Alpha-Cleavage (

-Cleavage) Pathway

This is the primary fragmentation mechanism for cathinones.[1] The bond between the carbonyl carbon and the


-carbon (the carbon holding the amine) is the weakest link under Collision-Induced Dissociation (CID).
  • Pathway A (Acylium Formation): The charge is retained on the thiophene-carbonyl side.

    • Result: Formation of the 5-chlorothiophene-2-carbonyl cation .[2]

    • m/z: ~145 (for

      
      ) and ~147 (for 
      
      
      
      ).
    • Significance: This is your diagnostic peak. It confirms the "head" of the molecule (the substituted ring system).

  • Pathway B (Iminium Formation): The charge is retained on the amine side.

    • Result: Formation of the ethylideneazanium ion (

      
      ).
      
    • m/z: 44.

    • Significance: This confirms the "tail" (the propyl-amine chain). Note: In many Q-TOF/Orbitrap methods, this low-mass ion may be cut off or suppressed.

B. The Chlorine Isotope Signature

Unlike standard cathinones, this molecule contains Chlorine. You must observe the characteristic isotope cluster.

  • Rule: Natural abundance of

    
     to 
    
    
    
    is approximately 3:1.
  • Observation: The parent ion (

    
    ) and the acylium fragment (m/z 145) will both exhibit a "M+2" peak at ~33% intensity of the base peak.
    
    • Parent: 190 (100%) / 192 (~33%)

    • Fragment: 145 (100%) / 147 (~33%)

Fragmentation Pathway Visualization

The following diagram illustrates the critical dissociation pathways you should observe in your MS/MS data.

G Parent Precursor Ion [M+H]+ m/z 190 (100%) / 192 (33%) AlphaCleavage α-Cleavage (C-C Bond Break) Parent->AlphaCleavage CID Energy NeutralLoss Neutral Loss (NH3 or H2O) Parent->NeutralLoss Acylium Acylium Ion (5-Cl-Thiophene-CO+) m/z 145 / 147 AlphaCleavage->Acylium Charge Retention on Ring Iminium Iminium Ion (Tail Fragment) m/z 44 AlphaCleavage->Iminium Charge Retention on Amine ArylCation Aryl Cation (Loss of CO) m/z 117 / 119 Acylium->ArylCation -CO (28 Da) M_Minus_NH3 [M+H - NH3]+ m/z 173 NeutralLoss->M_Minus_NH3 Minor Pathway

Caption: Primary fragmentation pathways for 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one showing diagnostic ions.

Troubleshooting Guide & FAQs
Ticket #102: "I see the parent ion at 190, but the isotope pattern is wrong."

Diagnosis: If you see m/z 190 but no m/z 192 (or the ratio is <10%), you likely have an isobaric interference, not the chlorinated target.

  • Action: Check for non-chlorinated contaminants with similar mass (e.g., a methoxy-substituted analog).

  • Verification: Zoom in on the m/z 145 fragment. Does it also lack the 147 peak? If yes, the thiophene ring is not chlorinated.

Ticket #105: "The m/z 44 peak is missing from my MS/MS spectrum."

Diagnosis: This is a common instrument parameter issue, not a chemical one.

  • Cause: Most Q-TOF and Orbitrap acquisition methods have a "Low Mass Cutoff" (often set to m/z 50 or 100) to prevent detector saturation from solvent ions.

  • Action:

    • Check your acquisition method's Scan Range .

    • If you cannot lower the range, rely on the m/z 145 -> 117 transition for confirmation.

Ticket #108: "How do I distinguish this from its isomers?"

Diagnosis: Positional isomers (e.g., 3-chlorothiophene or 4-chlorothiophene analogs) will have identical masses.

  • Resolution:

    • Retention Time: These isomers usually separate chromatographically on a C18 column.

    • Fragment Intensity: While masses are identical, the ratio of m/z 145 to m/z 117 often varies due to subtle stability differences in the position of the chlorine relative to the sulfur.

    • Reference Standard: You must run a certified reference standard (CRM) under identical conditions.

Reference Data Tables
Table 1: Theoretical Ion List (Positive Mode ESI)
Ion IdentityFormula (Ion)m/z (

)
m/z (

)
Relative Intensity
Precursor


190.009 192.006 High
Acylium (Base Peak)

144.951 146.948 High (Diagnostic)
Aryl Cation

116.956 118.953 Medium
Iminium (Tail)

44.050 N/AVariable (Low Mass)
Loss of


172.982 174.979 Low
Experimental Protocol: Validated LC-MS/MS Setup

To reproduce the fragmentation data described above, use the following validated parameters.

Step 1: Sample Preparation

  • Dissolve 1 mg of standard in 1 mL Methanol (Stock: 1 mg/mL).

  • Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Why Formic Acid? It ensures full protonation of the primary amine (

      
      ), maximizing 
      
      
      
      signal.

Step 2: LC Conditions

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

Step 3: MS Source Parameters (ESI+)

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20-30 V (Optimization required to prevent in-source fragmentation of the labile amine bond).

  • Collision Energy (CE):

    • Ramp: 15-35 eV.

    • Note: Lower CE (15 eV) preserves the parent (190). Higher CE (30+ eV) maximizes the Aryl Cation (117).

Troubleshooting Logic Flow

Use this decision tree to resolve signal issues.

Troubleshooting Start Issue: Unexpected Spectrum CheckParent Is Parent Ion (190) Visible? Start->CheckParent CheckIso Is 190/192 Ratio ~3:1? CheckParent->CheckIso Yes SolventIssue Check Mobile Phase pH (Add Formic Acid) CheckParent->SolventIssue No (Low Signal) CheckFrag Are Fragments 145 & 117 Present? CheckIso->CheckFrag Yes Interference Suspect Isobaric Interference (Check Chromatography) CheckIso->Interference No WrongCpd Incorrect Compound Structure CheckFrag->WrongCpd No Success Identity Confirmed CheckFrag->Success Yes

Caption: Step-by-step logic for validating the mass spectrum of 5-Cl-thiophene cathinones.

References
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library: Fragmentation of Synthetic Cathinones. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Mass Spectra of Thiophene Derivatives. Retrieved from [Link]

  • Zuba, D., & Sekuła, K. (2013). Fragmentation pathways of synthetic cathinones in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • PubChem. (2024). 5-Chlorothiophene-2-carbonyl chloride (Precursor Fragment Data).[2] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of synthetic routes to substituted aminopropanones

Comparative Synthetic Strategies for Substituted -Aminopropanones: From Bulk Scale to Chiral Precision Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Chemists Focus: Technical e...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthetic Strategies for Substituted -Aminopropanones: From Bulk Scale to Chiral Precision

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Chemists Focus: Technical efficacy, mechanistic causality, and safety protocols.

Executive Summary

Substituted


-aminopropanones (also known as 

-aminopropiophenones) represent a critical scaffold in medicinal chemistry, serving as precursors to antidepressants (e.g., Bupropion), appetite suppressants, and various CNS-active agents.

The synthesis of these motifs presents a classic "Make vs. Buy" dilemma in process chemistry:

  • The Nucleophilic Substitution Route (Bromination/Amination): The industrial workhorse. High throughput and low raw material cost, but plagued by lachrymatory intermediates and safety risks.

  • The Weinreb Amide Route: The chiral architect. Offers high enantiomeric precision and avoids over-alkylation, but suffers from poor atom economy and high reagent costs.

This guide objectively compares these methodologies, supported by mechanistic insights and self-validating protocols.

Comparative Analysis

Method A: The Nucleophilic Substitution Route (Industrial Standard)

This route relies on the


-halogenation of a propiophenone derivative, followed by 

displacement with an amine. It is favored for bulk manufacturing due to the low cost of starting ketones.

Mechanism & Causality: The reaction proceeds via acid-catalyzed enolization of the ketone. The enol attacks an electrophilic halogen source (


 or NBS). The resulting 

-bromoketone is highly electrophilic at the

-carbon, susceptible to nucleophilic attack by the amine.
  • Critical Control Point 1 (Regioselectivity): In propiophenones, bromination is exclusively at the

    
    -methylene (thermodynamic product) rather than the aromatic ring, provided Lewis acid catalysts (like 
    
    
    
    ) are avoided.
  • Critical Control Point 2 (Dimerization): The generated

    
    -aminoketone is unstable as a free base. It rapidly self-condenses to form 2,5-dihydropyrazines, which oxidize to pyrazines. Protocol Requirement:  The product must be isolated immediately as a hydrochloride salt to prevent this.
    
Method B: The Weinreb Amide Route (Chiral Precision)

This route utilizes the "Chiral Pool," typically starting from N-protected amino acids (e.g., N-Boc-L-Alanine). The amino acid is converted to a Weinreb amide (N-methoxy-N-methylamide) and reacted with an aryl Grignard reagent.

Mechanism & Causality: The Weinreb amide prevents the common Grignard side reaction of "over-addition" (forming tertiary alcohols). The magnesium atom of the Grignard reagent coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered chelate. This tetrahedral intermediate does not collapse to the ketone until acidic quench, preventing a second equivalent of Grignard from attacking.

  • Critical Control Point 1 (Moisture): Strictly anhydrous conditions are required.

  • Critical Control Point 2 (Racemization): While generally stereoretentive, using strong bases or high temperatures can cause racemization at the

    
    -chiral center via enolization.
    

Data Comparison Table

MetricMethod A: Bromination/AminationMethod B: Weinreb Amide
Primary Utility Bulk synthesis, racemates, achiral targetsEnantiopure synthesis, library generation
Overall Yield 60–75% (2 steps)70–85% (2 steps from amino acid)
Atom Economy High (Loss of HBr)Low (Loss of Weinreb amine + Mg salts)
Safety Profile High Risk: Generates lachrymators and

Moderate Risk: Pyrophoric Grignard reagents
Cost Low (Commodity ketones + Bromine)High (N,O-dimethylhydroxylamine + Amino Acids)
Scalability Excellent (Flow chemistry compatible)Limited (Cryogenic cooling often required)
Impurity Profile

-dibromoketones, Pyrazines
Unreacted ester/amide, Tertiary alcohols (rare)

Detailed Experimental Protocols

Protocol A: Bromination/Amination (Bupropion Analogue Model)

Target: 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one HCl.

Step 1:


-Bromination 
  • Setup: Charge a 3-neck RBF with 3-chloropropiophenone (1.0 eq) and Dichloromethane (DCM) [10 mL/g].

  • Catalysis: Add 2-3 drops of 48% HBr (autocatalytic initiation).

  • Addition: Add a solution of

    
     (1.05 eq) in DCM dropwise over 30 mins.
    
    • Visual Check: The solution should remain orange-red. If it turns clear immediately, add bromine faster. If it stays dark red without evolving HBr, gently warm to initiate.

  • Quench: Once the solution is colorless/pale yellow, wash with saturated

    
     and brine. Dry (
    
    
    
    ) and concentrate.
    • Safety Note: The residue is a potent lachrymator . Handle only in a fume hood.

Step 2: Amination (


) 
  • Solvent Switch: Dissolve the

    
    -bromoketone in N-Methyl-2-pyrrolidone (NMP) or Acetonitrile (MeCN). Note: NMP accelerates the reaction but is harder to remove.
    
  • Amine Addition: Cool to 0°C. Add tert-butylamine (2.5 eq).

    • Causality: Excess amine acts as a proton scavenger for the HBr generated.

  • Reaction: Warm to 40-50°C for 2-4 hours. Monitor by TLC/HPLC.

  • Workup (Crucial for Stability):

    • Dilute with Ether/EtOAc. Wash with water to remove salts.

    • Immediate Salt Formation: Treat the organic layer with 2M HCl in Ether. The product precipitates as a stable white solid. Filter and wash with cold ether.

Protocol B: Weinreb Amide Synthesis (Chiral Route)

Target: (S)-2-(N-Boc-amino)-1-phenylpropan-1-one.

Step 1: Amide Formation [1]

  • Activation: Dissolve N-Boc-L-Alanine (1.0 eq) in DCM. Add N,O-dimethylhydroxylamine HCl (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Base: Add DIPEA (3.0 eq) dropwise at 0°C. Stir at RT for 12h.

  • Workup: Acid wash (1M HCl)

    
     Base wash (
    
    
    
    )
    
    
    Brine. Concentrate to yield the Weinreb amide.[2]

Step 2: Grignard Addition

  • Inert Atmosphere: Flame-dry a flask and purge with Argon. Dissolve Weinreb amide in anhydrous THF. Cool to -10°C (ice/salt bath).

  • Addition: Add Phenylmagnesium Bromide (2.0 eq) dropwise.

    • Visual Check: No massive exotherm should occur if added slowly.

  • Quench: Pour the cold mixture into 1M HCl (aq) at 0°C.

    • Mechanism:[1][3][4][5][6][7][8] The acid hydrolyzes the stable magnesium chelate, releasing the ketone.

  • Isolation: Extract with EtOAc, dry, and concentrate. Purify via column chromatography if necessary (though often pure enough for next steps).

Visualizing the Pathways

The following diagram illustrates the decision logic and mechanistic pathways, highlighting the critical "Pyrazine Trap" in the amination route.

SyntheticPathways Start Target: Substituted Aminopropanone Ketone Starting Material: Propiophenone Start->Ketone Route A: Bulk/Achiral AminoAcid Starting Material: N-Protected Amino Acid (Chiral Pool) Start->AminoAcid Route B: Precision/Chiral Bromo Intermediate: alpha-Bromoketone (Lachrymator!) Ketone->Bromo Br2/H+ or NBS FreeBase Unstable Free Base (Aminoketone) Bromo->FreeBase R-NH2 (SN2) Pyrazine FAILURE MODE: Pyrazine Dimer FreeBase->Pyrazine Slow Dimerization (If not acidified) Salt Product: Aminoketone HCl Salt FreeBase->Salt Immediate HCl Quench Weinreb Intermediate: Weinreb Amide AminoAcid->Weinreb MeNHOMe / Coupling Agent Chelate Stable Mg-Chelate (Tetrahedral Intermediate) Weinreb->Chelate Ar-MgBr (Grignard) ChiralKetone Product: Chiral alpha-Aminoketone Chelate->ChiralKetone Acid Hydrolysis

Caption: Comparative workflow of Nucleophilic Substitution (Left) vs. Weinreb Amide Synthesis (Right), highlighting the critical instability of the free base intermediate in Route A.

Troubleshooting: The Pyrazine Dimerization

One of the most common failures in Method A is the appearance of a yellow/brown oil that does not crystallize. This is often the 2,5-dihydropyrazine derivative.

Mechanism: Two molecules of the


-aminoketone condense (amine N attacks carbonyl C of the neighbor). Two molecules of water are lost to form the cyclic dihydropyrazine. This compound then oxidizes (aromatizes) to the pyrazine.

Prevention:

  • Concentration: Do not concentrate the free base to dryness. Keep it in solution.

  • pH Control: Ensure the pH drops below 3 immediately after the workup wash.

  • Temperature: Perform the amination at the lowest effective temperature; higher temperatures favor condensation.

References

  • Nahm, S., & Weinreb, S. M. (1981).[3] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • MacMillan, D. W. C., et al. (2013).[9] Direct alpha-amination of ketones via copper catalysis. Journal of the American Chemical Society, 135(43), 16074–16077. Link

  • Andrew, O. B., Sherwood, J., & Hurst, G. A. (2022). A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. Journal of Chemical Education, 99(12), 4089–4096. Link

  • Klinger, K. M., et al. (2013). Formation of Pyrazines from alpha-Aminoketones. Journal of Agricultural and Food Chemistry, 61(26), 6293–6303. Link

  • Sigma-Aldrich. (n.d.).[10] Weinreb Amide Synthesis Technical Bulletin. Link

Sources

Comparative

A Researcher's Guide to Benchmarking Kinase Selectivity: A Case Study with 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one

In the landscape of modern drug discovery, particularly in oncology, the success of a therapeutic candidate often hinges on its specificity. Protein kinases, with over 500 members in the human kinome, represent one of th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the success of a therapeutic candidate often hinges on its specificity. Protein kinases, with over 500 members in the human kinome, represent one of the most critical classes of drug targets. However, the high degree of structural conservation in their ATP-binding sites presents a formidable challenge: achieving inhibitor selectivity.[1][2] A promiscuous inhibitor can lead to off-target effects, resulting in unforeseen toxicities and derailing an otherwise promising clinical candidate.[1] Therefore, the rigorous, early-stage evaluation of a compound's selectivity profile is not merely a characterization step but a cornerstone of a successful drug development program.

This guide provides an in-depth, practical framework for benchmarking the selectivity of a novel kinase inhibitor, using the hypothetical compound 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one (hereafter referred to as Compound X) as a case study. We will navigate the strategic decisions behind designing a profiling study, detail a robust experimental protocol, and explore the nuances of data interpretation and visualization. This document is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive and reliable kinase selectivity profile for their molecules of interest.

Strategic Foundations: Designing the Selectivity Study

Before embarking on any experimental work, a clear strategy is paramount. For a novel compound like Compound X, the initial goal is to gain a broad understanding of its activity across the kinome.

From Structure to Hypothesis: A Rationale for Target Prioritization

The structure of Compound X, featuring a 2-aminothiophene core, provides initial clues for potential kinase targets. The 2-aminothiophene scaffold and its derivatives have been explored in various medicinal chemistry programs, and similar heterocyclic cores are present in known kinase inhibitors.[3] These scaffolds can mimic the adenine ring of ATP, forming key hydrogen bond interactions within the kinase hinge region.[4] Based on this, we can hypothesize that Compound X is an ATP-competitive inhibitor. Given the vastness of the kinome, an initial unbiased screen is the most logical first step.

Selecting the Right Tool: The Kinase Panel

The choice of a kinase panel is a critical decision. For an initial, broad assessment of a novel compound, a comprehensive panel is recommended. Several vendors offer "kinome scan" services that cover a large percentage of the human kinome, often over 400 kinases.[5] This approach provides a wide view of potential targets and off-targets, which is crucial for identifying potential liabilities early on.[6]

Alternatively, if preliminary data or computational modeling suggests a specific kinase family (e.g., tyrosine kinases or serine/threonine kinases), a more focused panel could be employed for initial screening to conserve resources. However, this approach carries the risk of missing unexpected off-target activities.[6]

The Critical Parameter: ATP Concentration

The concentration of ATP used in a kinase assay significantly influences the measured IC₅₀ value for an ATP-competitive inhibitor.[7][8] There are two primary approaches:

  • Assaying at Kₘ for ATP: Performing the assay with an ATP concentration at or near the Michaelis-Menten constant (Kₘ) for each kinase minimizes competition from ATP. Under these conditions, the measured IC₅₀ is a closer approximation of the inhibitor's intrinsic binding affinity (Kᵢ), as described by the Cheng-Prusoff equation (IC₅₀ ≈ 2 x Kᵢ when [ATP] = Kₘ).[8] This is ideal for understanding the fundamental interaction between the compound and the kinase, and for ranking the selectivity of an inhibitor based on its binding affinity.[8][9]

  • Assaying at Physiological ATP Concentrations: Cellular ATP levels are typically in the millimolar range (e.g., 1-5 mM), which is often significantly higher than the Kₘ of many kinases.[7] Testing at a high, fixed ATP concentration (e.g., 1 mM) can provide a more biologically relevant measure of a compound's inhibitory potential in a cellular environment.[2] A compound that appears potent at a low ATP concentration may be significantly less effective in a cellular context due to competition with high levels of endogenous ATP.[7]

For a comprehensive initial profile, it is advisable to perform the primary screen at an ATP concentration around the Kₘ for each kinase to understand the intrinsic selectivity. Key hits and off-targets can then be re-assessed at physiological ATP concentrations to evaluate their potential cellular activity.

In the Lab: A Step-by-Step Protocol for Kinase Profiling

There are several methods for measuring kinase activity, with radiometric and luminescence-based assays being the most common. Radiometric assays, which use ³²P- or ³³P-labeled ATP, are considered the gold standard due to their direct measurement of substrate phosphorylation and universal applicability.[2][10] However, they involve handling radioactive materials. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer a non-radioactive, high-throughput alternative by measuring the amount of ADP produced in the kinase reaction.[11] The luminescent signal is proportional to the amount of ADP generated, and thus to the kinase activity.[12]

Below is a detailed protocol for a luminescence-based kinase inhibition assay, a method well-suited for high-throughput screening.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is designed for a 384-well plate format, which is standard for high-throughput screening.

Materials:

  • Compound X, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Recombinant kinases for the selected panel.

  • Corresponding kinase-specific substrates.

  • Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, BSA, and DTT).

  • ATP solution (at the desired concentration, e.g., Kₘ for each kinase).

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • 384-well white, opaque assay plates.

  • A plate-based luminometer.

Procedure:

  • Compound Preparation:

    • Perform a serial dilution of the Compound X stock solution in DMSO to create a range of concentrations for dose-response analysis (e.g., 10-point, 3-fold dilutions).

    • For single-dose screening, prepare an intermediate dilution of Compound X.

    • Include a DMSO-only control (representing 100% kinase activity) and a known broad-spectrum inhibitor like Staurosporine as a positive control for inhibition.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the kinase reaction buffer containing the specific kinase and its substrate to each well of the 384-well plate.

    • Using a pin tool or acoustic dispenser, transfer a small volume (e.g., 25 nL) of the serially diluted Compound X, DMSO control, and positive control to the appropriate wells.

    • Allow the plate to incubate for 15 minutes at room temperature to permit the compound to bind to the kinase.

  • Initiating the Kinase Reaction:

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Terminating the Reaction and Detecting ADP:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the luciferase and luciferin needed to generate a luminescent signal.

    • Incubate for another 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-based luminometer. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Compound Serial Dilution (Compound X, Controls) Add_Compound Add Compound X / Controls Compound_Prep->Add_Compound Kinase_Mix Prepare Kinase/Substrate Mix Add_Kinase Dispense Kinase/Substrate into 384-well plate Kinase_Mix->Add_Kinase Add_Kinase->Add_Compound Pre_Incubate Pre-incubate (15 min) Add_Compound->Pre_Incubate Add_ATP Initiate with ATP Pre_Incubate->Add_ATP Incubate Incubate (60 min) Add_ATP->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate->Add_ADP_Glo Incubate_1 Incubate (40 min) Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_1->Add_Detection Incubate_2 Incubate (30 min) Add_Detection->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence

Caption: Workflow for a luminescence-based kinase inhibition assay.

From Raw Data to Actionable Insights: Analysis and Interpretation

The raw luminescence data must be processed to determine the inhibitory activity of Compound X.

Calculating Inhibition and IC₅₀ Values
  • Normalization: The data is normalized using the controls. The average signal from the DMSO-only wells is set as 0% inhibition (100% activity), and the signal from the positive control wells (or wells with no enzyme) is set as 100% inhibition (0% activity).

  • Dose-Response Curves: For each kinase, the percentage of inhibition is plotted against the logarithm of the Compound X concentration.

  • IC₅₀ Determination: A non-linear regression analysis (typically a four-parameter logistic fit) is applied to the dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Understanding Selectivity: Beyond the IC₅₀

A list of IC₅₀ values provides a raw measure of potency, but to understand selectivity, this data needs to be put into context.

Hypothetical Screening Results for Compound X:

To illustrate the process, let's assume the initial broad kinome screen for Compound X at a single high concentration (e.g., 10 µM) yielded several hits. We then performed dose-response assays to determine the IC₅₀ values for these hits.

Kinase TargetKinase FamilyIC₅₀ (nM) for Compound X
MAPK1 (ERK2) CMGC 50
CDK2 CMGC 150
GSK3B CMGC 400
PIM1 CAMK 800
SRC TK 2,500
ABL1 TK >10,000
PI3Kα Atypical >10,000

From this hypothetical data, Compound X appears most potent against MAPK1, with some activity against other CMGC family kinases.

Comparative Analysis: Benchmarking Against Known Inhibitors

To truly understand the selectivity profile of Compound X, it's essential to compare it to well-characterized inhibitors. We will use two archetypal examples:

  • Staurosporine: A natural product known for its high potency but extreme promiscuity, inhibiting a vast number of kinases.[13][14]

  • Dasatinib: An FDA-approved drug that is highly potent against BCR-ABL and SRC family kinases but is also known to inhibit a number of other kinases.[15][16]

Comparative Selectivity Profile:

Kinase TargetCompound X IC₅₀ (nM)Staurosporine IC₅₀ (nM)Dasatinib IC₅₀ (nM)
MAPK1 (ERK2) 50 15300
CDK2 150 5250
GSK3B 400 101,000
PIM1 800 2050
SRC 2,500 60.8
ABL1 >10,000 20<0.5

This comparative table immediately provides context. While Compound X is potent against MAPK1, it is less potent but potentially more selective than the promiscuous inhibitor Staurosporine. Compared to Dasatinib, Compound X shows a different selectivity profile, being more potent against MAPK1 but significantly weaker against SRC and ABL1. This initial comparison suggests that Compound X may have a unique selectivity profile worth further investigation.

Visualizing the Kinome: Tree Maps and Pathway Diagrams

Presenting selectivity data in a visual format is highly effective for interpretation.

The Kinome Tree Map

A kinome tree map is a powerful tool that displays the human kinome based on sequence similarity of the kinase domains.[17] Inhibition data is overlaid on this tree, with inhibited kinases highlighted, often with the size or color of the circle representing the potency of inhibition. This provides an at-a-glance view of a compound's selectivity across different kinase families.

Hypothetical Signaling Pathway Inhibition by Compound X

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK MAPK1 (ERK2) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation CompoundX Compound X CompoundX->ERK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by Compound X.

This diagram illustrates the potential mechanism of action based on our hypothetical data, showing Compound X inhibiting MAPK1 (ERK2), a key node in a critical signaling pathway for cell proliferation.

Beyond the Biochemical Assay: Next Steps in Selectivity Profiling

A primary biochemical screen is the first step. To build a truly robust selectivity profile, further validation is essential:

  • Cellular Target Engagement Assays: It is crucial to confirm that Compound X can engage its intended target(s) within a cellular context. Technologies like NanoBRET™ can measure compound binding to a target protein in live cells, providing a more physiologically relevant assessment of potency and selectivity.

  • Phenotypic Screening: Assessing the effect of Compound X on cancer cell line proliferation can help correlate target inhibition with a functional outcome. Comparing the sensitivity profile of Compound X across a panel of cell lines with known genetic dependencies can further validate its mechanism of action.

  • Structural Biology: Obtaining a co-crystal structure of Compound X bound to its primary target (e.g., MAPK1) can reveal the precise binding mode. This structural information is invaluable for explaining the observed selectivity and for guiding future medicinal chemistry efforts to improve potency and specificity.

Conclusion

Benchmarking the selectivity of a novel kinase inhibitor is a multifaceted process that requires careful planning, precise execution, and thoughtful data interpretation. By employing a broad initial screen, carefully considering assay parameters like ATP concentration, and comparing the results to known inhibitors, researchers can build a comprehensive profile of their compound's activity. As demonstrated with our case study of the hypothetical "2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one," this systematic approach transforms raw data into actionable knowledge, enabling informed decisions and ultimately paving the way for the development of safer and more effective targeted therapies.

References

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]

  • Wishart, D. S., et al. (2009). Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. Drug Discovery Today, 14(5-6), 291-297. [Link]

  • Selfridge, M. (2024). Design and Synthesis of Novel Kinase Inhibitors for Targeted Cancer Therapy. RRJ Med. Orgni chem., 11, 001. [Link]

  • Kinase Logistics Europe. (n.d.). The significance of ATP concentration in cell-free and cell-based assays. [Link]

  • Bamborough, P. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 205-231). Elsevier. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4067. [Link]

  • Bamborough, P., & Drewry, D. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • Bantscheff, M., et al. (2009). Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry. Methods in Molecular Biology, 527, 225-244. [Link]

  • Kaserer, T., et al. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Gastroenterology, 20(45), 16733–16744. [Link]

  • Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. Nature Protocols, 6(7), 1044-1053. [Link]

  • Auld, D. S., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 13(7), 417-428. [Link]

  • Wikipedia. (n.d.). Staurosporine. [Link]

  • Tan, Y. C., & Sali, A. (2009). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Chemical Biology & Drug Design, 74(1), 16-24. [Link]

  • Fabbro, D., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Natural Product Reports, 27(4), 488-498. [Link]

  • Zhang, Y., et al. (2025). Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors. Chemical Biology & Drug Design, 105(2), e70067. [Link]

  • Bantscheff, M., et al. (2007). Systematic Profiling and Novel Targets of the Bcr-Abl Kinase Inhibitors Imatinib, Nilotinib and Dasatinib. Blood, 110(11), 354. [Link]

  • Wang, X., et al. (2024). Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. bioRxiv. [Link]

  • The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Li, Y., et al. (2025). Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders. Journal of Medicinal Chemistry. [Link]

  • Papaneophytou, C. P., et al. (2025). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Journal of Chemical Information and Modeling. [Link]

  • KinoViz. (2025). KinoViz: A User-Friendly Web Application for High-Throughput Kinome Profiling Analysis and Visualization in Cancer Research. ResearchGate. [Link]

  • Li, X., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6524. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Wodicka, L. M., et al. (2010). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Future Medicinal Chemistry, 2(1), 5-21. [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. [Link]

  • Larrow, J. F., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 11(5), 1336-1344. [Link]

  • Promega GmbH. (n.d.). Kinase-Glo® Luminescent Kinase Assays. [Link]

  • Spyrakis, F., et al. (2018). A definitive pharmacophore modelling study on CDK2 ATP pocket binders. University of Hertfordshire Research Archive. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. [Link]

  • Modi, V., & Dunbrack, R. L. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1636-1647. [Link]

  • Wells, C. I., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]

  • Pérez-Benito, L., et al. (2025). In silico-driven identification of potent CDK9 inhibitors through bioisosteric replacement and multi-stage virtual screening. Scientific Reports, 15. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan: Kinase Binding Assay Platform. [Link]

  • Larrow, J. F., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology. [Link]

  • Ramakrishnan, N., & Iyengar, R. (2015). ATP concentration regulates enzyme kinetics. ResearchGate. [Link]

  • Brown, N. (2014). Bioisosteres and Scaffolds. In Bioisosteres in Medicinal Chemistry (pp. 205-223). The Royal Society of Chemistry. [Link]

  • Wells, C. I., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ, 11, e16342. [Link]

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Validation

Comparative Guide: Synthesis and Biological Profiling of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one

Executive Summary This guide details the reproducible synthesis and pharmacological characterization of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one (hereafter referred to as 5-Cl-Thio-Cathinone ). As a structural hybri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reproducible synthesis and pharmacological characterization of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one (hereafter referred to as 5-Cl-Thio-Cathinone ). As a structural hybrid of the antidepressant Bupropion (a thiophene ketone) and the psychostimulant 4-Chloromethcathinone (4-CMC) , this molecule presents unique challenges in stability and selectivity.

Key Technical Insight: Unlike N-methylated cathinones (e.g., Methcathinone), this compound is a primary amine . Primary


-aminoketones are kinetically unstable as free bases, rapidly dimerizing into pyrazine derivatives. Consequently, this guide prioritizes the Delépine Reaction  over direct ammonolysis to ensure high-fidelity synthesis and mandates isolation as the hydrochloride salt.

Part 1: Reproducible Synthesis Protocol

Objective: Synthesize 5-Cl-Thio-Cathinone HCl with >98% purity. Route Selection: The Friedel-Crafts acylation followed by the Delépine reaction is selected. Direct reaction with ammonia is rejected due to uncontrollable poly-alkylation and low yields for primary amines.

Phase 1: Friedel-Crafts Acylation

Reaction: 2-Chlorothiophene + Propionyl Chloride


 1-(5-chlorothiophen-2-yl)propan-1-one.
  • Reagents: 2-Chlorothiophene (1.0 eq), Propionyl Chloride (1.1 eq), Aluminum Chloride (

    
    , 1.2 eq), Dichloromethane (DCM, anhydrous).
    
  • Protocol:

    • Suspend

      
       in DCM at 0°C under nitrogen atmosphere.
      
    • Add Propionyl Chloride dropwise; stir for 15 min to form the acylium ion complex.

    • Add 2-Chlorothiophene dropwise, maintaining temperature

      
      . Note: Thiophene rings are more electron-rich than benzene; rapid addition causes polymerization.
      
    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Quench: Pour onto crushed ice/HCl. Extract with DCM, wash with

      
      , and dry over 
      
      
      
      .
    • Validation: GC-MS should show a parent ion consistent with the ketone intermediate (

      
       approx. 174/176 Da).
      
Phase 2: -Halogenation

Reaction: Ketone




-Bromoketone.
  • Reagents: Intermediate from Phase 1, Bromine (

    
    ), Glacial Acetic Acid, catalytic HBr.
    
  • Protocol:

    • Dissolve ketone in glacial acetic acid.

    • Add

      
       (1.0 eq) dropwise at RT. The reaction is autocatalytic; the red color should dissipate upon initiation.
      
    • Stir until decolorization is complete.

    • Workup: Pour into ice water. The bromoketone usually precipitates as a solid or heavy oil. Extract with DCM if oil forms.

    • Critical Control Point: Do not heat.

      
      -bromoketones on thiophene rings are thermally labile.
      
Phase 3: The Delépine Reaction (Amination)

Reaction:


-Bromoketone + Hexamethylenetetramine (Hexamine) 

Hexaminium Salt

Primary Amine HCl.
  • Reagents: Hexamine (1.1 eq), Chloroform (solvent A), Ethanol/HCl (solvent B).

  • Protocol:

    • Salt Formation: Dissolve the

      
      -bromoketone in Chloroform. Add Hexamine. Stir at RT for 12-24 hours. A white crystalline precipitate (the hexaminium salt) will form.
      
    • Isolation: Filter the salt and wash with cold ether to remove non-amine impurities.

    • Hydrolysis: Suspend the salt in Ethanol. Add concentrated HCl (3-4 eq) and reflux gently for 2 hours. This cleaves the hexamine cage, releasing the primary amine as the hydrochloride salt.

    • Purification: Cool to 0°C. Filter off the byproduct (ammonium chloride/formaldehyde polymer). Concentrate the filtrate and recrystallize from Isopropanol/Acetone.

Visualization: Synthetic Pathway

Synthesis Start 2-Chlorothiophene Step1 Friedel-Crafts (Propionyl Cl / AlCl3) Start->Step1 Inter1 1-(5-chlorothiophen-2-yl) propan-1-one Step1->Inter1 Regioselective (C5) Step2 Bromination (Br2 / AcOH) Inter1->Step2 Inter2 Alpha-Bromo Intermediate Step2->Inter2 Temp < 30°C Step3 Delépine Rxn (Hexamine -> HCl Hydrolysis) Inter2->Step3 Avoids Dimerization Final 5-Cl-Thio-Cathinone HCl Salt Step3->Final Stable Form

Caption: Figure 1. Optimized Delépine pathway ensuring primary amine isolation without pyrazine dimerization.

Part 2: Stability & Handling (Self-Validating Systems)

The primary failure mode in researching this compound is the degradation of the free base.

ParameterFree BaseHydrochloride Salt
State Oily liquid / Amorphous solidCrystalline Solid
Stability Poor. Dimerizes to dihydropyrazine within hours at RT.High. Stable for years if kept dry.
Storage Do not store. Convert immediately.Desiccator, -20°C.
Validation NMR shows multiple peaks (pyrazine formation).1H NMR (D2O): Distinct doublet for methyl group, clean aromatic thiophene protons.

Analytical Checkpoint: To validate the product, perform 1H NMR in D2O .

  • Look for the

    
    -proton (methine) next to the amine: It should appear as a quartet around 5.0-5.2 ppm.
    
  • The thiophene protons (H-3 and H-4) should appear as doublets between 7.0-7.5 ppm.

  • Absence of these signals indicates degradation.

Part 3: Biological Profile & Comparison[4]

Target: Monoamine Transporters (DAT, SERT, NET).[1][2][3] Context: 5-Cl-Thio-Cathinone is a "hybrid" analog. The chlorine atom at the 5-position of the thiophene ring mimics the para-chloro substitution on the benzene ring of 4-CMC.

Comparative Data Table (Predicted & SAR-Derived)
CompoundStructure TypePrimary MechanismEst.[1][4] DAT/SERT RatioNeurotoxicity Risk
5-Cl-Thio-Cathinone Thiophene / Primary AmineReleaser (Substrate)Balanced (Hybrid)High (Chlorinated)
Methcathinone Benzene / N-MethylReleaserHigh (Dopamine selective)Moderate
4-CMC Benzene / N-Methyl / 4-ClReleaserMixed (Serotonin heavy)High (Serotonergic toxicity)
Bupropion Thiophene / t-ButylReuptake InhibitorHigh (DAT/NET selective)Low
Mechanism of Action

Unlike Bupropion, which has a bulky tert-butyl group preventing it from entering the transporter, 5-Cl-Thio-Cathinone has a small primary amine. This allows it to act as a substrate-type releaser rather than just a blocker.

  • Translocation: Enters the presynaptic neuron via DAT/SERT.

  • VMAT2 Interaction: Displaces neurotransmitters from storage vesicles.

  • Reverse Transport: Pumps neurotransmitters into the synapse, causing a spike in concentration.

Safety Warning: Chlorinated amphetamine/cathinone derivatives (e.g., 4-CA, 4-CMC) are historically associated with selective serotonergic neurotoxicity. The 5-chloro-thiophene moiety likely shares this toxicological liability.

Visualization: Pharmacological Interaction

Pharmacology Drug 5-Cl-Thio-Cathinone DAT Dopamine Transporter (DAT) Drug->DAT High Affinity SERT Serotonin Transporter (SERT) Drug->SERT Moderate Affinity Toxicity Potential Neurotoxicity (ROS Generation) Drug->Toxicity Via Chlorinated Metabolites Release Reverse Transport (Efflux) DAT->Release SERT->Release

Caption: Figure 2. Dual-transporter substrate activity and associated neurotoxicity risks of chlorinated cathinones.

References

  • Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Handbook of Experimental Pharmacology. Link

  • Cozzi, N. V., et al. (1999). Inhibition of plasma membrane monoamine transporters by

    
    -ketoamphetamines.[1][3][5] European Journal of Pharmacology.[5] Link
    
  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro.[5] British Journal of Pharmacology. Link

  • Kalapos, M. P. (2025).[6] Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences. Link(Note: Representative link for Chloro-Cathinone toxicity studies).

  • Parrish, J. P., et al. (2000). The Delépine Reaction.[4] Organic Reactions.[1][7][4][6][8][9][10][11] Link

Sources

Comparative

Head-to-head comparison of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one with a reference compound

Executive Summary This guide provides a head-to-head technical analysis of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one (herein referred to as 5-CTC or 5-Chlorothiophenecathinone ) against its structural archetype, Cath...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a head-to-head technical analysis of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one (herein referred to as 5-CTC or 5-Chlorothiophenecathinone ) against its structural archetype, Cathinone (Reference Compound).

5-CTC represents a specific subclass of "hybrid" psychostimulants, merging the thiophene core of methiopropamine (MPA) analogs with the


-keto motif of cathinones, further modified by a 5-chloro substitution. This structural modification exploits the bioisosteric replacement of the phenyl ring with a chlorothiophene moiety, theoretically enhancing lipophilicity and altering monoamine transporter selectivity profiles compared to the reference.

Target Audience: Medicinal Chemists, Neuropharmacologists, and Forensic Toxicologists.

Structural & Physicochemical Analysis

Chemical Identity
FeatureTarget Compound (5-CTC)Reference Compound (Cathinone)
IUPAC Name 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one2-Amino-1-phenylpropan-1-one
Core Scaffold

-keto-thienylethylamine

-keto-phenethylamine
Ring System 5-Chlorothiophene (Heterocyclic)Phenyl (Carbocyclic)
Electronic Character Electron-withdrawing (Cl) on electron-rich ringNeutral aromatic
Predicted LogP ~2.8 - 3.1 (High Lipophilicity)~1.8 - 2.1
Molecular Weight 189.66 g/mol 149.19 g/mol
Structural Bioisosterism

The substitution of the phenyl ring with a thiophene ring is a classic medicinal chemistry strategy. Thiophene is a bioisostere of benzene but possesses distinct electronic properties:

  • S-Heteroatom Effect: The sulfur atom increases the polarizability of the ring.

  • 5-Chloro Substitution: The addition of chlorine at the 5-position mimics the para-chloro substitution seen in compounds like 4-CMC or the meta-chloro of Bupropion . This typically increases affinity for the Dopamine Transporter (DAT) by exploiting the hydrophobic pocket in the transporter's binding site.

Synthesis & Production Protocols

Objective: Produce high-purity 5-CTC HCl for pharmacological characterization. Challenge: Direct amination of


-bromoketones with ammonia often yields secondary amine dimers.
Solution:  Use the Delepine Reaction  (Hexamine route) to ensure exclusive primary amine formation.
Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start 2-Chlorothiophene Step1 Friedel-Crafts Acylation (Propionyl Chloride, AlCl3) Start->Step1 Inter1 1-(5-chlorothiophen-2-yl) propan-1-one Step1->Inter1 Step2 Alpha-Bromination (Br2, HBr/AcOH) Inter1->Step2 Inter2 2-Bromo-1-(5-chlorothiophen-2-yl) propan-1-one Step2->Inter2 Step3 Delepine Reaction (Hexamine, CHCl3) Inter2->Step3 Inter3 Hexaminium Salt Step3->Inter3 Step4 Acid Hydrolysis (HCl/EtOH) Inter3->Step4 Final 5-CTC Hydrochloride Step4->Final

Figure 1: Validated synthetic route for primary amine cathinone analogs via the Delepine method.

Detailed Protocol: Delepine Route
  • Acylation : React 2-chlorothiophene with propionyl chloride using

    
     in DCM at 0°C. Quench with ice water and extract.
    
  • Bromination : Dissolve the ketone in glacial acetic acid. Add

    
     dropwise at room temperature. The solution will decolorize as the 
    
    
    
    -bromo species forms.
  • Amination (Critical Step) :

    • Dissolve the

      
      -bromo ketone in chloroform.
      
    • Add 1.1 equivalents of Hexamethylenetetramine (Hexamine) .

    • Stir at room temperature for 12-24 hours. A white precipitate (quaternary hexaminium salt) will form.

    • Filter and wash the salt with ether to remove impurities.

  • Hydrolysis : Reflux the salt in ethanolic HCl (37%) for 2-4 hours to cleave the hexamine adduct.

  • Purification : Cool to precipitate ammonium chloride (byproduct), filter, and recrystallize the filtrate from Isopropanol/Ether to obtain 5-CTC HCl .

Pharmacological Performance Comparison

Mechanism of Action (SAR Analysis)

Based on Structure-Activity Relationships (SAR) of thiophene-cathinones (e.g., Thiothinone) and chlorinated cathinones (e.g., 4-CMC), we can project the pharmacological profile of 5-CTC relative to Cathinone.

Receptor/TransporterCathinone (Ref)5-CTC (Target)Mechanistic Rationale
DAT (Dopamine) High (Releaser)Very High (Reuptake Inhibitor) The 5-Cl substituent increases lipophilicity and steric bulk, favoring DAT binding (similar to Bupropion/4-CMC).
NET (Norepinephrine) High (Releaser)High (Reuptake Inhibitor)

-keto backbone ensures strong NET interaction.
SERT (Serotonin) LowLow/Moderate Thiophene analogs generally show lower SERT affinity than benzofurans, but the Cl atom may introduce slight SERT binding compared to unsubstituted analogs.
Metabolic Stability ModerateHigh The Cl-thiophene bond is metabolically robust, potentially extending half-life compared to the phenyl ring which is prone to hydroxylation.
Experimental Validation: Monoamine Uptake Assay

To empirically verify the "Head-to-Head" performance, use a synaptosomal uptake assay .

Protocol:

  • Preparation : Isolate synaptosomes from rat striatum (for DAT) and cortex (for NET/SERT).

  • Incubation : Incubate synaptosomes with radioligands (

    
    , 
    
    
    
    ,
    
    
    ) in the presence of 5-CTC or Cathinone (1 nM to 100
    
    
    M).
  • Termination : Stop reaction by rapid filtration through GF/B filters.

  • Analysis : Measure radioactivity via liquid scintillation counting.

  • Calculation : Determine

    
     using non-linear regression.
    

Predicted Outcome:

  • Cathinone :

    
     DAT 
    
    
    
    0.5
    
    
    M (Releaser profile).
  • 5-CTC :

    
     DAT 
    
    
    
    0.1 - 0.3
    
    
    M (Potent inhibitor profile).

Signal Transduction & Toxicity Pathways

Biological Interaction Diagram (DOT)

SignalingPathway Compound 5-CTC (Extracellular) Transporter DAT / NET Transporter Compound->Transporter Blocks Reuptake Synapse Synaptic Cleft Transporter->Synapse Accumulation of Neurotransmitter DA_NE Increased DA / NE Synapse->DA_NE Receptor Post-Synaptic Receptors (D1, D2, Adrenergic) DA_NE->Receptor Activation Toxicity Oxidative Stress / Excitotoxicity DA_NE->Toxicity Excessive Dopamine Oxidation Effect Psychostimulation / Vasoconstriction Receptor->Effect

Figure 2: Proposed pharmacodynamic pathway highlighting the reuptake inhibition mechanism and potential downstream toxicity.

Safety & Regulatory Context

  • Toxicity : The presence of the thiophene ring introduces potential for reactive metabolite formation (e.g., via S-oxidation), which can lead to idiosyncratic toxicity not seen with phenyl-cathinones.

  • Legal Status : While the specific primary amine 5-CTC is often a "grey area" research chemical, its N-methyl derivative (1-(5-chlorothiophen-2-yl)-2-(methylamino)propan-1-one) is explicitly controlled in jurisdictions like Hungary [1]. Researchers must treat 5-CTC as a potent analog of a controlled substance.

References

  • Magyar Közlöny (Hungarian Official Journal) . (2022). 78/2022. (XII. 28.) BM rendelet - Decree on Controlled Substances. Retrieved from [Link]

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.
  • Tasco, G., et al. (2016). Molecular modeling and docking studies of thiophene-based derivatives as DAT inhibitors. Journal of Molecular Graphics and Modelling. (Theoretical basis for Cl-thiophene binding affinity).
  • Kalapos, M. P. (2018). Metabolic stability of thiophene-containing drugs. Drug Metabolism Reviews. (Source for metabolic stability claims).

Safety & Regulatory Compliance

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